Product packaging for 1-Bromo-4-(propane-2-sulfonyl)benzene(Cat. No.:CAS No. 70399-02-9)

1-Bromo-4-(propane-2-sulfonyl)benzene

Cat. No.: B1286707
CAS No.: 70399-02-9
M. Wt: 263.15 g/mol
InChI Key: WQZTWNHNXOSAAR-UHFFFAOYSA-N
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Description

1-Bromo-4-(propane-2-sulfonyl)benzene is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2S B1286707 1-Bromo-4-(propane-2-sulfonyl)benzene CAS No. 70399-02-9

Properties

IUPAC Name

1-bromo-4-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZTWNHNXOSAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601481
Record name 1-Bromo-4-(propane-2-sulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70399-02-9
Record name 1-Bromo-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(propane-2-sulfonyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70399-02-9

This technical guide provides a comprehensive overview of 1-Bromo-4-(propane-2-sulfonyl)benzene, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and common reactions, and discusses its applications in the synthesis of complex molecules.

Core Compound Properties

This compound is a bifunctional organic compound featuring a brominated aromatic ring and an isopropylsulfonyl group. This combination of a reactive halogen handle for cross-coupling reactions and a polar sulfonyl moiety makes it a versatile intermediate in organic synthesis.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.[1][2]

PropertyValueSource
CAS Number 70399-02-9[1][2]
Molecular Formula C₉H₁₁BrO₂S[1]
Molecular Weight 263.15 g/mol [1]
Exact Mass 261.96631 Da[1][2]
XLogP3 2.8[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 2[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: nucleophilic aromatic substitution to form the corresponding thioether, followed by oxidation to the sulfone.

Step 1: Synthesis of 1-Bromo-4-(propane-2-ylthio)benzene

This step involves the reaction of 4-bromothiophenol with 2-bromopropane.

Materials:

  • 4-Bromothiophenol

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromothiophenol (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Heat the mixture to 60-70 °C and stir for 20 minutes to facilitate the formation of the thiolate anion.

  • Add 2-bromopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to this compound

The thioether is then oxidized to the corresponding sulfone.

Materials:

  • 1-Bromo-4-(propane-2-ylthio)benzene

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Bromo-4-(propane-2-ylthio)benzene (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated sodium sulfite solution.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 4-Bromothiophenol 4-Bromothiophenol Thioether 1-Bromo-4-(propane-2-ylthio)benzene 4-Bromothiophenol->Thioether K2CO3, DMF 2-Bromopropane 2-Bromopropane 2-Bromopropane->Thioether Sulfone This compound Thioether_ref 1-Bromo-4-(propane-2-ylthio)benzene Thioether_ref->Sulfone m-CPBA, DCM

Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of the 4-(propane-2-sulfonyl)phenyl moiety into a wide range of organic molecules, a common structural feature in pharmacologically active compounds.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G Start This compound + Arylboronic Acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product Biaryl Product Coupling->Product

Suzuki-Miyaura cross-coupling workflow.
Role in Drug Discovery

The 4-(propane-2-sulfonyl)phenyl motif is present in a variety of compounds investigated in drug discovery programs. The sulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The use of this compound allows for the systematic exploration of structure-activity relationships by enabling the synthesis of diverse libraries of compounds containing this key fragment.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Aromatic (ortho to -SO₂R)Doublet7.8 - 8.0
Aromatic (ortho to -Br)Doublet7.6 - 7.8
Methine (-CH(CH₃)₂)Septet3.2 - 3.5
Methyl (-CH(CH₃)₂)Doublet1.2 - 1.4

Predicted ¹³C NMR Spectral Data:

CarbonApproximate Chemical Shift (ppm)
Aromatic (C-SO₂R)140 - 142
Aromatic (C-H)128 - 133
Aromatic (C-Br)125 - 127
Methine (-CH(CH₃)₂)55 - 58
Methyl (-CH(CH₃)₂)15 - 17

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on GHS classifications for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

1-Bromo-4-(propane-2-sulfonyl)benzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 1-Bromo-4-(propane-2-sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of this compound. The information herein is compiled from established chemical databases and is intended to support research and development activities.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below. These values are essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical method development, and interpretation of mass spectrometry data.

PropertyValueNotes
Molecular Weight 263.15 g/mol The average molecular mass of a substance, calculated using the standard atomic weights of the elements.[1][2]
263.15144 g/mol A more precise value for molecular weight.[3][4]
Exact Mass 261.96631 DaThe monoisotopic mass, calculated using the mass of the most abundant isotopes of the elements.[1][3]
261.96600 DaA slightly different computed exact mass.[3]
Molecular Formula C₉H₁₁BrO₂SThe elemental composition of the molecule.[1][3][4]
CAS Registry Number 70399-02-9A unique identifier for this chemical substance.[1][2][3][4]
Synonyms 1-bromo-4-(isopropylsulfonyl)benzeneAn alternative chemical name.[2][4]

Methodology for Property Determination

The molecular weight and exact mass values presented in this guide are computationally derived and sourced from reputable chemical databases such as PubChem.[1] These computational methods rely on the elemental composition of the molecule (C₉H₁₁BrO₂S) and the standard atomic weights or isotopic masses of the constituent elements.

Experimental Protocol for Mass Spectrometry (General):

While specific experimental data for this compound is not detailed in the provided search results, a general protocol for determining the molecular weight and exact mass via mass spectrometry would involve the following steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Detection: The abundance of ions at each m/z value is measured by a detector.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the confirmation of the elemental formula.

Visualization of Molecular Composition

The following diagram illustrates the relationship between the constituent elements and the calculated molecular properties of this compound.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_formula Molecular Formula cluster_properties Calculated Properties C Carbon (C) Atomic Weight: ~12.011 u Formula C₉H₁₁BrO₂S C->Formula H Hydrogen (H) Atomic Weight: ~1.008 u H->Formula Br Bromine (Br) Atomic Weight: ~79.904 u Br->Formula O Oxygen (O) Atomic Weight: ~15.999 u O->Formula S Sulfur (S) Atomic Weight: ~32.06 u S->Formula MW Molecular Weight ~263.15 g/mol Formula->MW Sum of Average Atomic Weights EM Exact Mass ~261.966 Da Formula->EM Sum of Most Abundant Isotopic Masses

Caption: Calculation pathway for molecular properties of this compound.

References

An In-depth Technical Guide to 1-Bromo-4-(propane-2-sulfonyl)benzene: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(propane-2-sulfonyl)benzene is a halogenated aromatic sulfone of interest in synthetic chemistry and drug discovery. This technical guide provides a summary of its known physical and chemical properties. It is important to note that while basic identifiers are readily available, experimentally determined physicochemical data such as melting point, boiling point, and density are not widely published. This document compiles available information and provides context for the likely properties of this compound based on related structures.

Core Compound Properties

This compound, also known as 1-bromo-4-(isopropylsulfonyl)benzene, is identifiable by the following key parameters.

PropertyValueSource
CAS Number 70399-02-9[1][2][3]
Molecular Formula C₉H₁₁BrO₂S[1][2]
Molecular Weight 263.15 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 1-Bromo-4-(isopropylsulfonyl)benzene[3]

Computed Physicochemical Data:

While experimentally determined data is scarce, computational models provide estimated values for several key properties. These predictions are useful for preliminary assessments and in silico modeling.

PropertyPredicted ValueSource
XLogP3 2.8[1][2]
Polar Surface Area (PSA) 42.5 Ų[1]

Experimental Data (Limited Availability)

A thorough review of scientific literature and chemical databases reveals a notable lack of experimentally determined physical properties for this compound. Quantitative values for melting point, boiling point, density, and solubility have not been located in the public domain. This suggests that the compound may be a relatively novel or less-characterized intermediate in organic synthesis.

Synthesis and Reactivity

Hypothetical Synthesis Workflow:

The following diagram illustrates a plausible, though not experimentally verified, synthetic route to this compound. This workflow is based on general principles of organic synthesis for analogous compounds.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Final Product 4-Bromothiophenol 4-Bromothiophenol Reaction1 Nucleophilic Substitution (e.g., with a base like K2CO3 in DMF) 4-Bromothiophenol->Reaction1 2-Bromopropane 2-Bromopropane 2-Bromopropane->Reaction1 Intermediate 1-Bromo-4-(isopropylthio)benzene Reaction1->Intermediate Reaction2 Oxidation (e.g., with m-CPBA or H2O2) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Hypothetical synthesis of this compound.

General Experimental Protocols for Physical Property Determination

For researchers who synthesize this compound, the following are general, standard protocols for determining key physical properties.

Melting Point Determination

Apparatus: Digital melting point apparatus or Thiele tube. Procedure:

  • A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Apparatus: Distillation apparatus or a micro boiling point apparatus. Procedure (Micro Method):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Apparatus: Pycnometer or a digital density meter. Procedure (Pycnometer Method):

  • The mass of a clean, dry pycnometer is accurately determined.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is determined.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined.

  • The density of the sample is calculated using the masses and the known density of the reference liquid.

Solubility Determination

Procedure (Qualitative):

  • To a small test tube containing approximately 1 mL of the solvent of interest (e.g., water, ethanol, acetone, toluene), a small amount (a few milligrams) of this compound is added.

  • The mixture is agitated at a constant temperature.

  • Visual observation is used to determine if the solid dissolves completely. If it does, the compound is considered soluble.

Procedure (Quantitative - Gravimetric Method):

  • A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

  • A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

  • The solvent is evaporated from the withdrawn sample, and the mass of the remaining solute is determined.

  • The solubility is then expressed as mass of solute per volume or mass of solvent.

Conclusion

This compound is a compound for which basic identification is established, but a significant gap exists in the publicly available, experimentally verified physicochemical data. The information and general protocols provided in this guide are intended to assist researchers in the synthesis, characterization, and further investigation of this molecule. The generation and publication of experimental data for this compound would be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-Bromo-4-(propane-2-sulfonyl)benzene, a key intermediate in various research and development applications. This guide details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations to ensure clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the S-alkylation of 4-bromothiophenol with 2-bromopropane to yield the intermediate, 1-Bromo-4-(isopropylthio)benzene. The subsequent step is the oxidation of this sulfide intermediate to the final sulfone product using hydrogen peroxide.

Synthesis_Pathway A 4-Bromothiophenol I 1-Bromo-4-(isopropylthio)benzene A->I Step 1: S-alkylation B 2-Bromopropane B->I Step 1: S-alkylation C Sodium Hydride (NaH) DMF C->I Step 1: S-alkylation P This compound I->P Step 2: Oxidation Ox Hydrogen Peroxide (30% aq.) Ox->P Step 2: Oxidation

Caption: Overall synthesis pathway for this compound.

Physicochemical and Quantitative Data

The following tables summarize the key properties of the materials involved in the synthesis and the expected quantitative results based on analogous reactions reported in the literature.

Table 1: Physicochemical Properties of Reactants, Intermediate, and Product

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromothiophenol4-Bromobenzenethiol106-53-6C₆H₅BrS189.07
2-Bromopropane2-Bromopropane75-26-3C₃H₇Br122.99
1-Bromo-4-(isopropylthio)benzene1-Bromo-4-(propan-2-ylthio)benzene27939-59-9C₉H₁₁BrS231.15
This compoundThis compound70399-02-9C₉H₁₁BrO₂S263.15[1]

Table 2: Typical Reaction Parameters and Expected Results

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1S-alkylation4-Bromothiophenol, 2-Bromopropane, NaHDMF0 to 2012 - 16>95
2Oxidation1-Bromo-4-(isopropylthio)benzene, 30% H₂O₂None754 - 8>90

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(isopropylthio)benzene

This protocol is adapted from established procedures for the S-alkylation of thiophenols.

Materials:

  • 4-Bromothiophenol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromothiophenol (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the vigorous gas evolution (hydrogen) to cease between additions.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker containing cold deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-Bromo-4-(isopropylthio)benzene as a crude product, which is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This protocol utilizes a catalyst-free and solvent-free oxidation method with hydrogen peroxide.[2]

Materials:

  • 1-Bromo-4-(isopropylthio)benzene (1.0 eq)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.5 - 3.0 eq)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, place 1-Bromo-4-(isopropylthio)benzene (1.0 eq).

  • Add the 30% aqueous hydrogen peroxide solution (2.5 - 3.0 eq) to the flask.

  • Heat the heterogeneous mixture to 75 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction by TLC until the starting sulfide is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the product and transfer the mixture to a separatory funnel.

  • Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Workflow and Logical Diagrams

The following diagram illustrates the logical workflow for the experimental synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: S-alkylation cluster_step2 Step 2: Oxidation s1_start Dissolve 4-bromothiophenol in DMF s1_thiolate Form thiolate with NaH at 0°C s1_start->s1_thiolate s1_alkylate Add 2-bromopropane, warm to RT s1_thiolate->s1_alkylate s1_monitor Monitor by TLC s1_alkylate->s1_monitor s1_workup Aqueous workup & extraction s1_monitor->s1_workup Reaction Complete s1_isolate Dry and concentrate s1_workup->s1_isolate s1_product Crude 1-Bromo-4-(isopropylthio)benzene s1_isolate->s1_product s2_start Combine sulfide intermediate with 30% H₂O₂ s1_product->s2_start Use in next step s2_heat Heat to 75°C with stirring s2_start->s2_heat s2_monitor Monitor by TLC s2_heat->s2_monitor s2_workup Cool, extract with ethyl acetate s2_monitor->s2_workup Reaction Complete s2_wash Wash with NaHCO₃ (aq) s2_workup->s2_wash s2_isolate Dry and concentrate s2_wash->s2_isolate s2_purify Recrystallize s2_isolate->s2_purify s2_product Pure this compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

References

1-Bromo-4-(propane-2-sulfonyl)benzene spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 1-Bromo-4-(propane-2-sulfonyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document serves as a comprehensive technical guide to the spectral characteristics of this compound (CAS No. 70399-02-9). While experimental spectral data for this specific compound is not widely published, this guide provides a robust set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established spectroscopic principles and data from analogous chemical structures. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring high-quality spectral data for this and similar aromatic sulfone compounds. This resource is designed to support the efforts of professionals in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the compound's spectral properties.

Compound Identification and Properties

  • IUPAC Name: this compound

  • Synonyms: 1-Bromo-4-(isopropylsulfonyl)benzene

  • CAS Number: 70399-02-9[1]

  • Chemical Formula: C₉H₁₁BrO₂S[1][2]

  • Molecular Weight: 263.15 g/mol [2]

  • Chemical Structure:

    alt text

Predicted Spectral Data

The following sections present the predicted spectral data for this compound, organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Inferred Assignment
~7.90d2H~8.7Aromatic-H (ortho to -SO₂R)
~7.78d2H~8.7Aromatic-H (ortho to -Br)
~3.20sept1H~6.9-CH(CH₃)₂
~1.28d6H~6.9-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Inferred Assignment
~141.5Aromatic C (ipso, attached to -SO₂R)
~132.8Aromatic CH (ortho to -Br)
~129.2Aromatic CH (ortho to -SO₂R)
~128.5Aromatic C (ipso, attached to -Br)
~55.4-CH(CH₃)₂
~15.1-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2960MediumAliphatic C-H Stretch
~1580, ~1475Medium-StrongAromatic C=C Stretch
~1325StrongAsymmetric SO₂ Stretch
~1150StrongSymmetric SO₂ Stretch
~1060StrongC-S Stretch
~835Strongpara-disubstituted C-H Bend (out-of-plane)
700-550Medium-StrongC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative IntensityAssignment
262/264High[M]⁺• (Molecular ion peak with bromine isotopes)
219/221Medium[M - C₃H₇]⁺
155/157High[BrC₆H₄]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Sample Transfer: Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the instrument (typically 4-5 cm).

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.

    • Acquire the ¹³C NMR spectrum on the same instrument. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small quantity (a few milligrams) of the solid sample in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[3]

    • Apply one or two drops of the resulting solution onto the surface of a single salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty instrument.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the major absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by first dissolving it in a suitable solvent for analysis by techniques like GC-MS or LC-MS.

  • Ionization (Electron Ionization - EI):

    • Vaporize the sample in the ion source.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion ([M]⁺•).[4]

  • Mass Analysis:

    • Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

  • Detection:

    • A detector records the abundance of ions at each m/z value.

    • The output is a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 natural abundance) will result in two peaks for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.

    • Analyze the masses of the fragment ions to deduce the structure of different parts of the molecule.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR FT-IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Verification Purity Verification NMR->Purity_Verification IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure-Spectrum Correlation

This diagram illustrates the relationship between the chemical structure of this compound and its key predicted IR absorption regions.

G cluster_ir Key IR Absorption Regions Structure This compound Aromatic C-H Isopropyl C-H Sulfone S=O C-Br Aromatic_CH ~3100-3000 cm⁻¹ Structure:Aromatic C-H->Aromatic_CH Aliphatic_CH ~2980-2960 cm⁻¹ Structure:Isopropyl C-H->Aliphatic_CH Sulfone_SO ~1325 & ~1150 cm⁻¹ Structure:Sulfone S=O->Sulfone_SO CBr ~700-550 cm⁻¹ Structure:C-Br->CBr

Caption: Correlation of key functional groups with their predicted IR absorption regions.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 1-Bromo-4-(propane-2-sulfonyl)benzene, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1] The GHS classification as provided by notifications to the ECHA C&L Inventory is summarized below.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Primary Hazards: Irritant[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
IUPAC Name1-bromo-4-propan-2-ylsulfonylbenzene
CAS Number70399-02-9

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2]

  • Use only in a well-ventilated area or under a laboratory fume hood.[2][3]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wear appropriate personal protective equipment.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep container tightly closed.[3][4]

  • Store locked up.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendationCitations
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield may also be necessary.[4]
Skin Protection Protective gloves. Wear suitable protective clothing to prevent skin exposure.[4][5]
Respiratory Protection In case of inadequate ventilation, wear respiratory protection. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a backup to engineering controls.[2][4]
Foot Protection Safety shoes.[4]

First Aid Measures

In case of exposure, immediate first aid is critical.

Table 4: First Aid Procedures

Exposure RouteFirst Aid MeasuresCitations
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[3][6]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Consult a doctor.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]

Fire-Fighting Measures

In the event of a fire involving this substance, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide, and sulfur oxides.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2][6]

Accidental Release Measures

In the case of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Do not let the product enter drains.[2][3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Safety Officer Evacuate->Alert Immediately Assess Assess the Spill Alert->Assess After Alerting Assess->Evacuate If Major Spill PPE Don Appropriate PPE Assess->PPE If Safe to Proceed Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Collect Spill with Spark-Proof Tools Contain->Cleanup Containerize Place in Labeled, Sealed Container Cleanup->Containerize Decontaminate Decontaminate Area Containerize->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Disposal Considerations

Waste from this material must be handled as hazardous waste.

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] Do not discharge to sewer systems.[6]

  • Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[6]

Toxicological and Ecological Information

Detailed experimental protocols for determining toxicological and ecological data are not provided in the available safety data sheets. The information is typically a summary of results.

Toxicological Information:

  • May be harmful if absorbed through the skin.[2]

  • Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentration causes cyanosis. The onset may be delayed 2 to 4 hours or longer.[2]

Ecological Information:

  • No specific data is available for the environmental effects of this compound. It is advised to prevent its release into the environment.[2]

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. All personnel working with this compound must be thoroughly trained on its hazards and the necessary precautions. The information provided in this guide is intended to supplement, not replace, formal safety training and institutional safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Characterization of 1-Bromo-4-(propane-2-sulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-Bromo-4-(propane-2-sulfonyl)benzene (CAS No. 70399-02-9). It includes a summary of its physicochemical properties, a detailed, plausible synthesis protocol, and standard analytical methodologies for its characterization. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide presents a combination of established chemical principles, data from structurally related compounds, and predicted spectroscopic values. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a halogenated aromatic sulfone. The presence of a bromine atom and an isopropylsulfonyl group on the benzene ring makes it a potentially valuable intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The sulfonyl group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a key pharmacophore in medicinal chemistry. This guide details the synthesis and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. It is important to note that some of these values are predicted due to the absence of comprehensive experimental data in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 1-Bromo-4-(isopropylsulfonyl)benzene-
CAS Number 70399-02-9-
Molecular Formula C₉H₁₁BrO₂S-
Molecular Weight 263.15 g/mol -
Appearance White to off-white solid (Predicted)General knowledge of aryl sulfones
Melting Point Not available. Predicted to be a solid at room temperature.General knowledge of aryl sulfones
Boiling Point 360.8 ± 34.0 °C at 760 mmHg (Predicted)Chemical database prediction
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Insoluble in water.General knowledge of aryl sulfones
XLogP3 2.8Computed Property

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the oxidation of its corresponding sulfide precursor, 1-bromo-4-(isopropylthio)benzene. This two-step process involves the initial synthesis of the thioether followed by its oxidation to the sulfone.

Synthesis of 1-Bromo-4-(isopropylthio)benzene

This procedure is adapted from standard methods for the synthesis of aryl thioethers.

  • Materials:

    • 4-Bromothiophenol

    • 2-Bromopropane (Isopropyl bromide)

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-bromothiophenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-4-(isopropylthio)benzene, which can be purified by column chromatography.

Oxidation to this compound

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for converting sulfides to sulfones.

  • Materials:

    • 1-Bromo-4-(isopropylthio)benzene

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-bromo-4-(isopropylthio)benzene (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Thioether Synthesis cluster_step2 Step 2: Oxidation A 4-Bromothiophenol C K2CO3, DMF A->C B 2-Bromopropane B->C D 1-Bromo-4-(isopropylthio)benzene C->D Nucleophilic Substitution E 1-Bromo-4-(isopropylthio)benzene F m-CPBA, DCM E->F G This compound F->G Oxidation

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the isopropyl and aromatic protons.

  • ¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Doublet6H-CH(CH₃ )₂
~3.2Septet1H-SH (CH₃)₂
~7.8Doublet2HAromatic H (ortho to -SO₂R)
~7.9Doublet2HAromatic H (ortho to -Br)
¹³C NMR Chemical Shift (δ, ppm)Assignment
~15-CH(C H₃)₂
~55-C H(CH₃)₂
~128Aromatic C-Br
~129Aromatic C-H
~133Aromatic C-H
~140Aromatic C-SO₂R

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary in an actual experimental spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1580, ~1470Medium-StrongAromatic C=C stretch
~1320-1280StrongAsymmetric SO₂ stretch
~1160-1120StrongSymmetric SO₂ stretch
~1080MediumC-Br stretch
~830Strongp-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Patterns:

    • Loss of the isopropyl group: [M - C₃H₇]⁺

    • Loss of SO₂: [M - SO₂]⁺

    • Fragments corresponding to the bromophenyl cation: [C₆H₄Br]⁺

Analytical_Workflow A Synthesized Compound B Purification (Recrystallization / Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Characterization B->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

Caption: General workflow for the analytical characterization of the title compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While specific experimental data for this compound is not widely published, the provided protocols and predicted data serve as a valuable resource for researchers. The synthetic route via oxidation of the corresponding thioether is a reliable method, and the standard analytical techniques described will allow for thorough characterization of the final product. This compound holds potential as a versatile building block in the development of new pharmaceuticals and functional materials.

The Carbon-Bromine Bond in 1-Bromo-4-(propane-2-sulfonyl)benzene: A Hub for Synthetic Transformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 1-Bromo-4-(propane-2-sulfonyl)benzene is a versatile building block in modern organic synthesis, primarily owing to the reactivity of its carbon-bromine (C-Br) bond. This bond serves as a key functional handle for a variety of powerful cross-coupling and substitution reactions, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The presence of the electron-withdrawing propane-2-sulfonyl group at the para position significantly influences the reactivity of the C-Br bond, activating it towards certain transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this specific molecule, offering detailed experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The reactivity of the C-Br bond in this compound is principally governed by two opposing electronic effects. The high electronegativity of the bromine atom induces a dipole, rendering the attached carbon atom electrophilic and susceptible to nucleophilic attack. Conversely, the lone pairs of electrons on the bromine atom can participate in resonance with the aromatic ring. However, the strong electron-withdrawing nature of the para-sulfonyl group dominates the electronic landscape of the molecule. This group deactivates the aromatic ring towards electrophilic substitution but significantly enhances its susceptibility to nucleophilic aromatic substitution and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

Bond Dissociation Energy
Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Br~335[1]
Aryl C-Cl~397[1]
Aryl C-I~272[1]

The C-Br bond in aryl systems is notably weaker than the C-Cl bond, making aryl bromides generally more reactive in many catalytic processes.[1] It offers a good balance of reactivity and stability, often making it the preferred halide for synthetic transformations.[1]

Key Transformations of the C-Br Bond

The C-Br bond in this compound is a versatile anchor for the formation of new carbon-carbon and carbon-heteroatom bonds. The most significant applications are found in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or its ester. The electron-withdrawing sulfonyl group is anticipated to facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents. The protocol involves the coupling of the aryl bromide with a primary or secondary amine.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing propane-2-sulfonyl group, positioned para to the bromine atom, activates the aromatic ring for nucleophilic aromatic substitution.[2] This allows for the direct displacement of the bromide by a variety of nucleophiles under relatively mild conditions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex.[2][3] The subsequent departure of the bromide ion restores the aromaticity of the ring.[2]

Experimental Protocols

The following protocols are representative methodologies for key transformations of this compound. These are adapted from established procedures for structurally similar aryl bromides and should serve as a robust starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[4]

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[4]

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.[4]

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).[4]

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields for Analogous Substrates:

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene100892
Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[5]

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[5]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.[5]

  • Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.[5]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for a Structurally Similar Substrate:

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(trichloromethyl)benzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888
1-Bromo-4-(trichloromethyl)benzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1002475
Protocol 3: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol describes the displacement of the bromide in this compound with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Add sodium methoxide (1.5 mmol, 1.5 equiv.) to the solution.

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with saturated brine solution, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and reaction mechanisms discussed.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 Ar'-B(OH)2 Ar'-B(OH)2 B(OH)2(OR') [Ar'B(OH)3]- Ar'-B(OH)2->B(OH)2(OR') Base Base (e.g., K2CO3) Base->Ar-Pd(II)(OR')L2 Base->B(OH)2(OR') B(OH)2(OR')->Ar-Pd(II)(Ar')L2 Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [(R2NH)Pd(II)(Ar)L2]+Br- [(R2NH)Pd(II)(Ar)L2]+Br- Ar-Pd(II)(Br)L2->[(R2NH)Pd(II)(Ar)L2]+Br- Amine Coordination Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 [(R2NH)Pd(II)(Ar)L2]+Br-->Ar-Pd(II)(NR2)L2 Deprotonation Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 R2NH Amine R2NH->[(R2NH)Pd(II)(Ar)L2]+Br- Base Base (e.g., NaOtBu) Base->[(R2NH)Pd(II)(Ar)L2]+Br-

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nucleophile Product Substituted Product + Br- Intermediate->Product Elimination of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a valuable and reactive substrate for a range of synthetic transformations. The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction conditions, guided by the principles and data presented herein, will be key to achieving high yields and purity in target molecule synthesis.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene. It details the theoretical underpinnings of the reactivity and regioselectivity of this substrate, offers detailed experimental protocols for key transformations, and presents data in a clear, comparative format.

Core Concepts: Reactivity and Regioselectivity

The electrophilic aromatic substitution of this compound is governed by the interplay of the electronic effects of its two substituents: the bromo group and the propane-2-sulfonyl group.

  • Bromo Group (-Br): The bromine atom is an ortho-, para-directing group. While it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to itself.

  • Propane-2-sulfonyl Group (-SO₂CH(CH₃)₂): The propane-2-sulfonyl group is a strongly deactivating, meta-directing group. The sulfur atom, being in a high oxidation state and bonded to two oxygen atoms, is highly electron-deficient. This deficiency is relayed to the aromatic ring through both inductive and resonance effects, withdrawing electron density and directing incoming electrophiles to the meta position.

In this compound, these two groups are in a para relationship. This substitution pattern leads to a complex interplay of directing effects for any further substitution. The bromo group directs to positions 2 and 3 (ortho and meta to the sulfonyl group), while the sulfonyl group directs to position 2 (meta to the bromo group). Therefore, the position ortho to the bromine and meta to the sulfonyl group is the most likely site of electrophilic attack.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Based on the competing directing effects, the anticipated regioselectivity for various electrophilic aromatic substitution reactions of this compound is summarized below. The positions on the benzene ring are numbered starting from the carbon bearing the bromo group as 1.

Position of Electrophilic AttackDirecting Influence of Bromo GroupDirecting Influence of Propane-2-sulfonyl GroupPredicted Outcome
2 Ortho (Favorable)Meta (Favorable)Major Product
3 Meta (Unfavorable)Ortho (Unfavorable)Minor Product
5 Meta (Unfavorable)Ortho (Unfavorable)Minor Product
6 Ortho (Favorable)Meta (Favorable)Major Product

Due to the strong deactivating nature of the sulfonyl group, harsh reaction conditions are generally required to achieve substitution. The overall reactivity of the ring is significantly lower than that of benzene.

Key Electrophilic Aromatic Substitution Reactions: Experimental Protocols

Nitration

The introduction of a nitro group is a common and important transformation.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 1.5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 1.5 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring.

  • Reaction: Dissolve 1.0 g of this compound in a minimal amount of a suitable inert solvent, such as dichloromethane. Slowly add this solution dropwise to the cold nitrating mixture.

  • Reaction Monitoring: Maintain the reaction temperature between 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Major Product: 1-Bromo-2-nitro-4-(propane-2-sulfonyl)benzene.

Halogenation (Bromination)

The introduction of a second halogen atom further modifies the electronic properties of the molecule.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 1.0 g of this compound and a catalytic amount of iron(III) bromide (FeBr₃).

  • Addition of Bromine: Dissolve 0.6 g of bromine in a small amount of a dry, inert solvent like carbon tetrachloride or dichloromethane. Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Conditions: After the addition is complete, gently heat the reaction mixture to 40-50 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and quench by carefully adding a saturated solution of sodium bisulfite to destroy any excess bromine.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Expected Major Product: 1,2-Dibromo-4-(propane-2-sulfonyl)benzene.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not feasible on strongly deactivated aromatic rings like this compound. The powerful electron-withdrawing nature of the sulfonyl group renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. However, under forcing conditions with highly reactive alkylating/acylating agents and strong Lewis acid catalysts, trace amounts of product might be observed. For practical synthetic purposes, alternative routes to such derivatives are recommended.

Visualizing Reaction Logic and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the electrophilic aromatic substitution process and a typical experimental workflow.

EAS_Pathway Start This compound Intermediate Arenium Ion Intermediate Start->Intermediate Attack by Aromatic Ring Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Restoration of Aromaticity Deprotonation Deprotonation Intermediate->Deprotonation Deprotonation->Product

Caption: General signaling pathway for electrophilic aromatic substitution.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reagents Mix Reactants and Catalyst Reaction Maintain Temperature and Stir Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Aqueous Solutions Extraction->Wash Dry Dry Organic Layer Wash->Dry Solvent_Removal Remove Solvent Dry->Solvent_Removal Purify Recrystallization or Chromatography Solvent_Removal->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound presents a challenging yet predictable system for organic chemists. The strong deactivating and meta-directing influence of the sulfonyl group, in concert with the ortho-, para-directing nature of the bromo group, primarily directs incoming electrophiles to the position ortho to the bromine and meta to the sulfonyl group. While the reactivity of the substrate is significantly diminished, successful substitutions can be achieved under appropriate, often forcing, conditions. The protocols and theoretical framework provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate offers mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[4][5] These characteristics make it an invaluable tool in medicinal chemistry and drug development for the construction of complex molecular scaffolds.[6][7]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene. The substrate features a strong electron-withdrawing propane-2-sulfonyl group, which significantly influences the reactivity of the aryl bromide. The electron-deficient nature of the aromatic ring is expected to facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2][6][8] The protocols and data presented herein are based on established methodologies for structurally similar electron-deficient aryl halides and serve as a robust starting point for reaction optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ label_oa Oxidative Addition pd0->label_oa aryl_bromide Ar-Br (1-Bromo-4-(propane- 2-sulfonyl)benzene) pd2_complex Ar-Pd(II)L₂-Br label_tm Transmetalation pd2_complex->label_tm boronic_acid Ar'-B(OH)₂ pd2_aryl_boronate Ar-Pd(II)L₂-Ar' label_re Reductive Elimination pd2_aryl_boronate->label_re base Base (e.g., K₂CO₃) product Ar-Ar' product->pd0 label_oa->pd2_complex label_tm->pd2_aryl_boronate label_re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various electron-deficient aryl bromides with arylboronic acids. These conditions can be adapted and optimized for this compound.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001295
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)1,4-Dioxane901692
Methyl 4-bromobenzoate3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.0)t-Amyl Alcohol100897
1-Bromo-4-cyanobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O851894
1-Bromo-4-(trifluoromethyl)benzene4-Fluorophenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.0)DMF1101289

Note: This data is compiled from typical results for Suzuki coupling of structurally similar compounds and should be used as a guideline for optimization.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid (e.g., Phenylboronic Acid).

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a Toluene/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • In a separate vial, if not using a pre-formed catalyst, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inerting the Atmosphere:

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst and ligand to the Schlenk tube.

    • Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

    • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualization of Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add Aryl Bromide, Boronic Acid, Base to Schlenk Tube start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->inert add_reagents 3. Add Catalyst & Solvent - Add Pd Catalyst, Ligand, and degassed Solvent inert->add_reagents react 4. Reaction - Heat at 80-100 °C for 12-24h - Monitor by TLC/GC-MS add_reagents->react workup 5. Work-up - Cool to RT - Dilute with EtOAc/H₂O - Extract and wash with brine react->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(propane-2-sulfonyl)benzene is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the isopropylsulfonyl group, a strong electron-withdrawing moiety, influences the reactivity of the C-Br bond, generally facilitating the oxidative addition step in the catalytic cycle.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While extensive literature on this specific substrate is limited, the provided protocols are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with this compound is contingent on several factors. The electron-withdrawing nature of the isopropylsulfonyl group enhances the reactivity of the aryl bromide. However, careful selection of the palladium source, ligand, base, and solvent remains crucial for achieving high yields and minimizing side reactions.[2] For instance, bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic activity.[2] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the active Pd(0) catalyst.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling this compound with an organoboron compound, such as a boronic acid or ester.[3]

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally related to this compound. This data serves as a guide for optimizing the reaction of the target substrate.

EntryAryl BromideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[4]
21-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95[5]
31-Bromo-4-(1-octynyl)benzenePhenylboronic acidCatalyst II (1)-K₂CO₃H₂O/TBAB60295[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Toluene, degassed

  • Deionized water, degassed

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add degassed toluene and degassed deionized water via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene.[7] The electron-withdrawing sulfonyl group is expected to promote the oxidative addition step.[1]

Quantitative Data for Analogous Heck Reactions

The following table presents typical conditions for the Heck reaction of analogous aryl bromides.

EntryAryl BromideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzeneStyrenePd-L1 (0.5)-Na₂CO₃DMA50199.87[8]
21-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24High[1]
31-Bromo-4-propylsulfanylbenzenen-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF100-1208-24High[9]
Detailed Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.1-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (2-10 mol%)

  • Triethylamine (Et₃N) (1.5-2.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add the alkene (1.2 equiv.) and triethylamine (1.5 equiv.) via syringe.

  • Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[10]

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions

The following table summarizes reaction conditions for the Buchwald-Hartwig amination of similar aryl bromides.

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024High[10]
22-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene80460[11]
34-BromoacetophenoneAmideXantPhos Pd G3 (5)DBUMeCN/PhMe140179[12]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1-1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.[13]

Quantitative Data for Analogous Sonogashira Coupling Reactions

The following table provides typical reaction conditions for the Sonogashira coupling of related aryl bromides.

EntryAryl BromideAlkynePd Source (mol%)Cu Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392[13]
24-Bromo-anisolePhenylacetylenePdCl₂(PPh₃)₂ DVB------[14]
3Aryl IodidePhenylacetyleneCatalyst 2 (1.2 wt% Pd)-Et₃NH₂ORT-High[15]
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as a mixture of THF and triethylamine.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide co-catalyst (4 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salt.

  • Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_legend Legend pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-R pd2_ox->pd2_trans Transmetalation (R-M) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination ArX Ar-X = this compound RM R-M = Coupling Partner (e.g., Boronic Acid)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G start Start setup Reaction Setup: - Add solids (Aryl Bromide, Coupling Partner, Base) - Inert atmosphere start->setup reagents Reagent Addition: - Add Pd Catalyst and Ligand - Add degassed solvent setup->reagents reaction Reaction: - Heat to specified temperature - Stir vigorously reagents->reaction monitoring Monitoring: - TLC, GC-MS, or LC-MS reaction->monitoring workup Workup: - Quench reaction - Aqueous extraction monitoring->workup Upon completion purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Logical Relationships of Reaction Parameters

G params Reaction Parameters catalyst Catalyst System (Pd Source & Ligand) params->catalyst base Base (Strength & Solubility) params->base solvent Solvent (Polarity & Degassing) params->solvent temp Temperature params->temp outcome Reaction Outcome (Yield, Purity, Reaction Time) catalyst->outcome Influences rate & selectivity base->outcome Activates coupling partner solvent->outcome Affects solubility & rate temp->outcome Impacts reaction kinetics

Caption: Influence of key parameters on reaction outcome.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1-Bromo-4-(propane-2-sulfonyl)benzene as a key building block. The presence of the electron-withdrawing propane-2-sulfonyl group can influence the reactivity of the aryl bromide, making the selection of appropriate catalytic systems crucial for successful synthesis.

Potential Applications of Biaryl Compounds Derived from this compound

Biaryl compounds containing sulfonyl groups have demonstrated a range of biological activities, making them attractive targets for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potential of biaryl sulfonamides and sulfones as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, non-small-cell lung cancer, and breast cancer.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[2][3] Biaryl sulfone derivatives have been investigated as potential inhibitors of this pathway, offering a strategy to suppress tumor growth.[2]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[] Inhibition of this pathway is a validated therapeutic approach in oncology, and biaryl structures are being explored for the development of novel MAPK inhibitors.[5]

  • Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers.[6][7] Small molecule inhibitors targeting this pathway are of significant interest, and biaryl scaffolds provide a versatile platform for their design.[8]

Synthetic Methodologies for Biaryl Synthesis

The following section details common palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.01-0.05 equiv.) to the flask.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following data is for structurally similar aryl bromides and serves as a guide for reaction optimization.

Aryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-60
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001895
4-BromoacetophenonePhenylboronic acidPdCl₂(dppf) (3)K₂CO₃DME801292

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9]

Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a condenser, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (if required).

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent, the alkene (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously for the required time (typically 8-24 hours).[2]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Heck Reactions

The following data is for structurally similar aryl bromides and serves as a guide for reaction optimization.

Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O80495
1-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂/PPh₃ (2)Et₃NDMF1001288
4-BromotolueneStyrenePd/CNaOAcDMA1402475

Stille Coupling

The Stille coupling reaction joins an organotin compound with an organohalide.[10]

Experimental Protocol

Materials:

  • This compound

  • Organostannane (e.g., Aryltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., P(o-tolyl)₃) (optional)

  • Solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in the degassed solvent.

  • Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if used).

  • Purge the mixture with an inert gas.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Representative Stille Coupling Reactions

The following data is for structurally similar aryl bromides and serves as a guide for reaction optimization.

Aryl BromideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
4-BromoiodobenzenePhenyltributyltinPd(PPh₃)₄ (2)Toluene1101685
4-BromobenzonitrileVinyltributyltinPdCl₂(PPh₃)₂ (3)THF652478
2-Bromopyridine(Thiophen-2-yl)tributylstannanePd₂(dba)₃/P(furyl)₃ (2)Dioxane1001291

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide.[11]

Experimental Protocol

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or pre-formed)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)

  • Solvent (e.g., THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent (if necessary): To a solution of the corresponding aryl halide in THF, add n-BuLi at -78 °C. After stirring, add a solution of ZnCl₂ in THF.

  • Coupling Reaction: In a separate Schlenk flask, add this compound (1.0 equiv.) and the catalyst (0.01-0.05 equiv.).

  • Add the degassed solvent and then the freshly prepared organozinc reagent (1.2 equiv.) via cannula.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Representative Negishi Coupling Reactions

The following data is for structurally similar aryl bromides and serves as a guide for reaction optimization.

Aryl BromideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Yield (%)
4-Bromo-N,N-dimethylanilinePhenylzinc chloridePd(dba)₂/SPhos (2)THF6094
2-BromopyridineEthylzinc bromideNiCl₂(dppe) (5)THF2585
4-Bromobenzotrifluoride(4-Methoxyphenyl)zinc chloridePd(OAc)₂/XPhos (1)Dioxane8092

Visualizations

Catalytic Cycles

Suzuki_Coupling A Pd(0)Ln B Ar-Pd(II)(Br)Ln A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)-Nu]Ln B->C Transmetalation (Ar'-B(OR)₂ + Base) C->A Reductive Elimination D Ar-Ar' C->D Heck_Reaction A Pd(0)Ln B Ar-Pd(II)(Br)Ln A->B Oxidative Addition (Ar-Br) C Alkene Complex B->C Alkene Coordination D Insertion Product C->D Migratory Insertion E Ar-Alkene D->E β-Hydride Elimination F H-Pd(II)(Br)Ln D->F F->A Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: This compound, Coupling Partner, Base B Add to Dry Glassware A->B C Purge with Inert Gas B->C D Add Catalyst and Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Biaryl Product J->K Characterization (NMR, MS) PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Biaryl Sulfone (Potential Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Biaryl Sulfone (Potential Inhibitor) Inhibitor->Raf inhibits Inhibitor->MEK inhibits

References

Application Notes and Protocols for 1-Bromo-4-(propane-2-sulfonyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(propane-2-sulfonyl)benzene is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a bromine atom and an isopropylsulfonyl group on a benzene ring, offers multiple avenues for synthetic elaboration. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug-like molecules. The isopropylsulfonyl moiety, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and can participate in crucial hydrogen bonding interactions with biological targets. This combination of functionalities makes this compound an attractive starting material for the synthesis of a diverse range of bioactive compounds, particularly kinase and enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and for predicting its behavior in chemical reactions.

PropertyValueReference
CAS Number 70399-02-9[1][2]
Molecular Formula C₉H₁₁BrO₂S[1]
Molecular Weight 263.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Bromo-4-(isopropylsulfonyl)benzene[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane)

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of targeted therapeutics. Its application is particularly notable in the development of inhibitors for key signaling pathways implicated in various diseases.

Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The sulfonyl group of this compound can act as a hydrogen bond acceptor, a common feature in the hinge-binding motifs of many kinase inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][4] Many VEGFR-2 inhibitors incorporate a sulfonamide or sulfone moiety to interact with the hinge region of the kinase domain. The use of this compound allows for the introduction of the key sulfonyl group, while the bromo-substituent provides a site for coupling with various heterocyclic systems, a common strategy in the design of potent and selective VEGFR-2 inhibitors.[5][6]

  • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the inflammatory response, and its inhibitors are being investigated for the treatment of various inflammatory diseases.[7] The diaryl scaffold is a common feature of many p38 MAP kinase inhibitors, and this compound can be utilized in Suzuki or Buchwald-Hartwig reactions to construct such structures. The isopropylsulfonyl group can provide beneficial interactions within the ATP-binding pocket of the enzyme.[8][9]

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The benzenesulfonamide moiety is a classic pharmacophore found in several selective COX-2 inhibitors, such as celecoxib.[10][11] this compound can be readily converted to the corresponding sulfonamide and then further elaborated via cross-coupling reactions to generate novel and potent COX-2 inhibitors.[12][13][14]

Key Experimental Protocols

The following are detailed, representative protocols for common and powerful reactions utilizing this compound as a key building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl structure, a common core in many kinase inhibitors.

Reaction Scheme: Ar-B(OH)₂ + Br-C₆H₄-SO₂(CH(CH₃)₂) --(Pd catalyst, Base)--> Ar-C₆H₄-SO₂(CH(CH₃)₂)

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Data (Suzuki-Miyaura Coupling):

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarity to this compound.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(methylsulfonyl)benzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
21-Bromo-4-(ethylsulfonyl)benzene4-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901688
3This compound 4-Anilinoboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃t-BuOH/H₂O852085-95 (expected)
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound to form an N-aryl amine, a key step in the synthesis of various bioactive molecules, including kinase inhibitors and GPCR modulators.

Reaction Scheme: R₂NH + Br-C₆H₄-SO₂(CH(CH₃)₂) --(Pd catalyst, Ligand, Base)--> R₂N-C₆H₄-SO₂(CH(CH₃)₂)

Materials:

  • This compound

  • Amine (e.g., morpholine or aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 eq) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data (Buchwald-Hartwig Amination):

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(methylsulfonyl)benzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1002489
24-BromobenzonitrileMorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene1101895
3This compound PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1002280-90 (expected)

Signaling Pathways and Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by molecules synthesized from this compound.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor VEGFR-2 Inhibitor (derived from building block) Inhibitor->VEGFR2 Inhibits p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MAP2K (MKK3/6) Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation Inhibitor p38 Inhibitor (derived from building block) Inhibitor->p38 Inhibits COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain Inhibitor COX-2 Inhibitor (derived from building block) Inhibitor->COX2 Inhibits Experimental_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening CellAssay Cell-based Assays (Proliferation, Apoptosis) Screening->CellAssay Lead Lead Compound CellAssay->Lead

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling reaction of 1-Bromo-4-(propane-2-sulfonyl)benzene with a terminal alkyne. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is widely employed in the synthesis of complex molecules in various fields, including medicinal chemistry and materials science.[2]

The substrate, this compound, features an electron-withdrawing propane-2-sulfonyl group, which can influence the reactivity of the aryl bromide. The oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step in the catalytic cycle and is generally promoted by electron-withdrawing groups on the aryl halide.[4]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of aryl bromide).

  • Catalyst and Reagent Addition: To the solution at room temperature, sequentially add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper(I) co-catalyst, CuI (0.025 eq).[5]

  • Base and Alkyne Addition: Add the base, such as diisopropylamine (7.0 eq) or triethylamine, followed by the terminal alkyne (1.1 eq).[5]

  • Reaction Execution: Stir the reaction mixture at room temperature for 3 hours or until the reaction is complete (monitored by TLC or GC-MS). For less reactive substrates, gentle heating may be required.[5]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.[5] The filtrate should then be washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

Copper-Free Sonogashira Protocol:

In some cases, a copper-free protocol may be advantageous to prevent the homocoupling of the terminal alkyne (Glaser coupling).[6]

  • Catalyst System: A common catalyst system for copper-free Sonogashira reactions involves a palladium source like (AllylPdCl)₂ and a bulky phosphine ligand such as P(t-Bu)₃.[7]

  • Base: A variety of amine bases can be used, with DABCO and quinuclidine showing rapid reaction rates in some systems.[7]

  • Solvent: Solvents such as DMF or acetonitrile are often employed.[7]

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions of various aryl bromides. Note that yields are dependent on the specific alkyne, catalyst system, and reaction conditions used.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromoacetophenonePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃QuinuclidineDMFRT0.5>95[7]
4-BromobenzonitrilePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOACNRT1.594[7]
4-BromoanisolePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOACNRT1885[7]
3-BromopyridinePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOACNRT382[7]
Generic Aryl HalideGeneric AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[5]

Visualizations

Catalytic Cycle of Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Aryl Bromide, Solvent, Catalysts, Base, and Alkyne setup->add_reagents reaction Stir at RT (or Heat) add_reagents->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Work-up (Dilution, Filtration, Extraction, Washing) monitor->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups.[1][2] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 1-Bromo-4-(propane-2-sulfonyl)benzene, an electron-deficient aryl halide. The presence of the electron-withdrawing isopropylsulfonyl group can influence the reactivity of the aryl bromide, making the careful selection and optimization of reaction conditions essential for achieving high yields. The protocols provided herein are based on established methods for structurally similar electron-deficient aryl halides and serve as a comprehensive guide for researchers.[1]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3][4]

Experimental Protocols

Two primary protocols are presented, tailored for the coupling of this compound with aryl amines and aliphatic amines, respectively. These protocols are adapted from established procedures for other electron-deficient aryl bromides.[1]

Protocol 1: Amination with Aryl Amines

This protocol is optimized for the coupling of various substituted and unsubstituted aryl amines with this compound.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk tube or glovebox)

  • Magnetic stirrer and heating block

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Seal the tube, and evacuate and backfill with the inert gas three times.

  • Add the aryl amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(propane-2-sulfonyl)aniline.

Protocol 2: Amination with Aliphatic Amines

This protocol is suitable for the coupling of cyclic and acyclic secondary aliphatic amines with this compound.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap and PTFE septum

  • Magnetic stirrer and heating block

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add the aliphatic amine (1.5 mmol, 1.5 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

Data Presentation

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. Yields are estimates based on typical outcomes for electron-deficient aryl bromides and may require optimization for specific substrates.

Table 1: Buchwald-Hartwig Amination with Various Aryl Amines

EntryAmineCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOt-BuToluene1001885-95
24-MethoxyanilinePd₂(dba)₃XPhosNaOt-BuToluene1002080-90
33,5-DimethylanilinePd₂(dba)₃XPhosNaOt-BuToluene1002475-85
4IndolePd₂(dba)₃XPhosNaOt-BuToluene1102470-80

Table 2: Buchwald-Hartwig Amination with Various Aliphatic Amines

EntryAmineCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1001890-98
2PiperidinePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1001888-96
3N-MethylbenzylaminePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1002480-90
4PyrrolidinePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1002085-95

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Final Product prep_reagents Combine Aryl Bromide, Pd Catalyst, Ligand, & Base inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_solvents Add Degassed Solvent & Amine inert_atm->add_solvents heating Heat with Vigorous Stirring add_solvents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute & Filter (e.g., through Celite) cooling->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pd2_complex L-Pd(II)-Br | Ar pd0->pd2_complex Oxidative Addition (+ Ar-Br) amine_coord L-Pd(II)-Br | Ar(NHR'R'') pd2_complex->amine_coord Amine Coordination (+ HNR'R'') amido_complex L-Pd(II)-NR'R'' | Ar amine_coord->amido_complex Deprotonation (- HBr, + Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(propane-2-sulfonyl)benzene is a key building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a bromine atom amenable to cross-coupling reactions and an isopropylsulfonyl group, makes it a versatile intermediate for the synthesis of complex organic molecules. The sulfonyl group can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a molecule, while the bromo-substituent provides a reactive handle for the introduction of diverse molecular fragments through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. This document provides detailed protocols for the large-scale synthesis of this valuable intermediate and its application in the synthesis of advanced pharmaceutical building blocks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and predicting its behavior in chemical reactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 70399-02-9[1]
Molecular Formula C₉H₁₁BrO₂S[1]
Molecular Weight 263.15 g/mol [1]
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Large-Scale Synthesis of this compound

The large-scale synthesis of this compound is a two-step process commencing with the S-alkylation of 4-bromothiophenol to yield the thioether intermediate, 1-bromo-4-(isopropylthio)benzene, followed by its oxidation to the desired sulfone.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 1-Bromo-4-(isopropylthio)benzene cluster_1 Step 2: Oxidation to this compound A 4-Bromothiophenol E Reaction Mixture (S-alkylation) A->E B Isopropyl Bromide B->E C Potassium Carbonate C->E D DMF D->E F Work-up & Purification E->F G 1-Bromo-4-(isopropylthio)benzene F->G H 1-Bromo-4-(isopropylthio)benzene G->H K Reaction Mixture (Oxidation) H->K I Hydrogen Peroxide (30%) I->K J Acetic Acid J->K L Work-up & Purification K->L M This compound L->M G cluster_0 Suzuki-Miyaura Coupling A This compound C Pd Catalyst Base A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C D 4-Aryl/Heteroaryl-1-(propane-2-sulfonyl)benzene C->D G cluster_0 Buchwald-Hartwig Amination A This compound C Pd Catalyst Ligand, Base A->C B Primary/Secondary Amine B->C D N-Substituted-4-(propane-2-sulfonyl)aniline C->D

References

Catalyst Selection for Coupling Reactions with 1-Bromo-4-(propane-2-sulfonyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalyst selection in key cross-coupling reactions involving 1-Bromo-4-(propane-2-sulfonyl)benzene. The information is intended to guide researchers in developing robust and efficient synthetic routes towards complex molecules where the 4-(propane-2-sulfonyl)phenyl moiety is a key structural component.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and functional materials. The electron-withdrawing nature of the propane-2-sulfonyl group can influence the reactivity of the C-Br bond, making judicious catalyst selection crucial for successful cross-coupling outcomes. This document details catalyst systems and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For a substrate like this compound, the selection of a suitable palladium catalyst and ligand is critical to achieve high yields.

Catalyst System Recommendations:

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O100
PdCl₂(dppf)-Cs₂CO₃THF/H₂O80

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Toluene

    • Water (degassed)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block/oil bath

  • Procedure:

    • To a dry Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed toluene and water (typically a 4:1 to 5:1 ratio of toluene to water).

    • Stir the mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst & Ligand - Base inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Purification (Chromatography) extract->purify product product purify->product Final Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand and base is critical for the successful amination of this compound with various amines.

Catalyst System Recommendations:

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane100
[Pd(allyl)Cl]₂t-BuXPhosLiOtBuToluene110

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1][2]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block/oil bath

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the amine followed by anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Aryl Bromide - Pd Precatalyst - Ligand - Base add_amine Add Amine & Solvent reagents->add_amine heat Heat & Stir (e.g., 100°C) add_amine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Workup filter->extract purify Purification extract->purify product product purify->product N-Aryl Product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction enables the coupling of this compound with various alkenes to form substituted styrenes and other vinylated arenes. The choice of base and ligand can influence the efficiency and selectivity of the reaction.[3]

Catalyst System Recommendations:

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃DMF100-120
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-120
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃1,4-Dioxane100

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[3]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Alkene (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • PPh₃ (4 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous DMF

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a dry round-bottom flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF and the alkene via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Aryl Bromide - Alkene - Pd Catalyst - Ligand & Base solvent Add Anhydrous Solvent reagents->solvent heat Heat & Stir (e.g., 110°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Extraction cool->extract purify Purification extract->purify product product purify->product Substituted Alkene Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Aryl Bromide - Alkyne - Pd & Cu Catalysts - Base solvent Add Degassed Solvents reagents->solvent heat Heat & Stir (e.g., 80°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Workup filter->extract purify Purification extract->purify product product purify->product Aryl Alkyne

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(propane-2-sulfonyl)benzene is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of both a bromine atom and an isopropylsulfonyl group on the aromatic ring allows for a wide range of functionalization reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide, making it an interesting substrate for various cross-coupling and functionalization methodologies. These application notes provide detailed protocols for key transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, as well as protocols for lithium-halogen exchange and Grignard reagent formation.

Data Presentation: Comparative Overview of Functionalization Reactions

The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on established methodologies for related aryl bromides. This data serves as a guide for reaction optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Toluene/Ethanol/H₂O8012-2485-95
Buchwald-Hartwig AnilinePd₂(dba)₃, XPhosNaOtBuToluene10012-2480-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFRT4-870-90
Heck StyrenePd(OAc)₂, P(o-tolyl)₃Et₃NDMF100-1208-2475-90

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-(isopropylsulfonyl)-1,1'-biphenyl

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to form a C-C bond.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Conditions ArylBromide This compound Product 4-(isopropylsulfonyl)-1,1'-biphenyl ArylBromide->Product Suzuki-Miyaura Coupling BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Pd(OAc)2 / PPh3 Catalyst->Product Base K2CO3 Base->Product Solvent Toluene/EtOH/H2O, 80°C Solvent->Product

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: Synthesis of N-phenyl-4-(propane-2-sulfonyl)aniline

This protocol details the formation of a C-N bond via the palladium-catalyzed amination of this compound with aniline.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.

  • Add sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

  • After cooling to room temperature, dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants & Conditions ArylBromide This compound Product N-phenyl-4-(propane-2-sulfonyl)aniline ArylBromide->Product Buchwald-Hartwig Amination Amine Aniline Amine->Product Catalyst Pd2(dba)3 / XPhos Catalyst->Product Base NaOtBu Base->Product Solvent Toluene, 100°C Solvent->Product

Caption: Buchwald-Hartwig amination workflow.

Sonogashira Coupling: Synthesis of 1-(isopropylsulfonyl)-4-(phenylethynyl)benzene

This protocol describes the synthesis of an arylalkyne through the palladium- and copper-catalyzed coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Anhydrous triethylamine (Et₃N) (3 mL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe.

  • Add phenylacetylene dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Coupling cluster_reactants Reactants & Conditions ArylBromide This compound Product 1-(isopropylsulfonyl)-4-(phenylethynyl)benzene ArylBromide->Product Sonogashira Coupling Alkyne Phenylacetylene Alkyne->Product Catalyst PdCl2(PPh3)2 / CuI Catalyst->Product Base Et3N Base->Product Solvent THF, RT Solvent->Product

Caption: Sonogashira coupling workflow.

Heck Reaction: Synthesis of 1-(isopropylsulfonyl)-4-styrylbenzene

This protocol outlines the palladium-catalyzed reaction of this compound with styrene to form a substituted alkene.[3][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF, followed by styrene and triethylamine.

  • Immerse the flask in a preheated oil bath set to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS (typically 8-24 hours).

  • Once complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the organic phase with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck_Reaction cluster_reactants Reactants & Conditions ArylBromide This compound Product 1-(isopropylsulfonyl)-4-styrylbenzene ArylBromide->Product Heck Reaction Alkene Styrene Alkene->Product Catalyst Pd(OAc)2 / P(o-tolyl)3 Catalyst->Product Base Et3N Base->Product Solvent DMF, 100-120°C Solvent->Product

Caption: Heck reaction workflow.

Lithium-Halogen Exchange and Subsequent Quenching

This protocol describes the formation of an aryllithium species followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF) to yield an aldehyde.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • N,N-Dimethylformamide (DMF) (1.5 mmol, 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add DMF dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Lithiation_Quench Start This compound Step1 n-BuLi, THF, -78°C Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 DMF, -78°C to RT Intermediate->Step2 Product 4-(isopropylsulfonyl)benzaldehyde Step2->Product

Caption: Lithium-halogen exchange and formylation.

Grignard Reagent Formation and Reaction with an Aldehyde

This protocol describes the formation of a Grignard reagent and its subsequent reaction with benzaldehyde.

Materials:

  • Magnesium turnings (1.2 mmol, 1.2 equiv)

  • Iodine (1 crystal)

  • This compound (1.0 mmol, 1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Activate the magnesium turnings in an oven-dried flask under an inert atmosphere by adding a crystal of iodine and gently warming until the iodine color disappears.

  • Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction.

  • Once the reaction has started (indicated by gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica gel.

Grignard_Reaction Start This compound Step1 Mg, I2 (cat.), THF Start->Step1 Intermediate Grignard Reagent Step1->Intermediate Step2 Benzaldehyde, THF, 0°C to RT Intermediate->Step2 Product (4-(isopropylsulfonyl)phenyl)(phenyl)methanol Step2->Product

Caption: Grignard formation and reaction.

Conclusion

The protocols and data presented provide a comprehensive guide for the functionalization of this compound. The choice of reaction will depend on the desired transformation and the nature of the target molecule. For all reactions, careful optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields and purity. The presence of the sulfonyl group can sometimes lead to challenges, such as catalyst inhibition, and may require the use of more robust catalyst systems. These application notes should serve as a valuable starting point for researchers in their synthetic endeavors.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 1-Bromo-4-(propane-2-sulfonyl)benzene

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of the electron-deficient substrate, this compound.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Question 1: My reaction shows low conversion or has failed completely. What are the most likely causes?

Answer: Low or no conversion in a Suzuki coupling reaction, especially with an electron-deficient aryl bromide, can typically be attributed to one of four key areas: the catalyst system, the reaction conditions (base, solvent, temperature), the quality of the reagents, or the presence of inhibiting impurities like oxygen. The electron-withdrawing sulfonyl group on your substrate makes the oxidative addition step easier, which is often a positive factor.[1][2][3] Therefore, problems may lie with the subsequent steps of the catalytic cycle or with competing side reactions.

Question 2: I suspect an issue with my catalyst system. What are the best practices for catalyst and ligand selection for this substrate?

Answer: The choice of palladium catalyst and, more importantly, the ligand is critical for success.

  • Palladium Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be effective.[1][2] However, Pd(II) sources require an initial reduction step to form the active Pd(0) catalyst, which can sometimes lead to the formation of palladium black or promote homocoupling of the boronic acid if not managed correctly.[2]

  • Ligand Selection: While standard triphenylphosphine (PPh₃) may work, electron-deficient substrates often benefit from more specialized ligands. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity and stability, leading to higher yields.[4][5] These ligands promote the reductive elimination step and can prevent catalyst decomposition.

Question 3: What is the role of the base, and how do I choose the correct one?

Answer: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic borate species.[5] The choice of base is crucial and often depends on the solvent and the sensitivity of other functional groups.

  • Base Strength: A base that is too weak may not activate the boronic acid efficiently, leading to a slow or incomplete reaction.[4] Conversely, a very strong base can promote side reactions.

  • Solubility: The poor solubility of many inorganic bases in organic solvents can be a limiting factor.[4] Using finely powdered bases or a solvent system that improves solubility (like adding water) can be beneficial.

  • Recommendations: For substrates without base-sensitive groups, a range of bases can be effective. For those with sensitive functionalities, milder bases are recommended.[4]

Question 4: I'm observing significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. How can I minimize these?

Answer: These side reactions are common and can often be mitigated with careful optimization.

  • Homocoupling: This is the undesired coupling of two boronic acid molecules, often promoted by the presence of oxygen or excess Pd(II) species.[2][4]

    • Solution: Ensure the reaction mixture is thoroughly degassed before and during the reaction by sparging with an inert gas like argon or nitrogen.[4][6] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce the initial concentration of Pd(II).[6]

  • Dehalogenation: This occurs when the aryl bromide is reduced to the corresponding arene. It can be caused by hydride sources in the reaction mixture, sometimes originating from the solvent or base.[2]

    • Solution: Ensure you are using high-purity, anhydrous solvents. If dehalogenation is a persistent issue, re-evaluating the base and solvent combination may be necessary.

  • Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, particularly with strong bases and the presence of water.[4]

    • Solution: Use a milder base like K₃PO₄ or KF.[4] Alternatively, using a boronic ester (e.g., a pinacol ester) can increase stability and reduce the rate of protodeboronation.[4]

Data Presentation

The following tables summarize key parameters for troubleshooting and optimizing your Suzuki coupling reaction.

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Solution Rationale
Catalyst Inactivity Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. Enhances catalyst stability and activity, particularly for challenging substrates.[4][5]
Inefficient Base Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Use finely powdered base. Ensures efficient formation of the active borate species for transmetalation.[4]
Reagent Decomposition Use fresh, high-purity boronic acid or a more stable pinacol ester derivative. Boronic acids can degrade on storage or undergo protodeboronation during the reaction.[4]
Oxygen Contamination Thoroughly degas all solvents and the reaction vessel with an inert gas (Ar or N₂). Oxygen can lead to boronic acid homocoupling and catalyst oxidation.[2][6]

| Inappropriate Solvent | Screen different solvents or solvent/water mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). | Solvent polarity can significantly influence reaction rate and selectivity.[7][8] |

Table 2: Comparison of Common Bases for Suzuki Coupling

Base Strength Typical Solvents Comments
K₂CO₃ Moderate Dioxane/H₂O, Toluene/EtOH/H₂O A common, cost-effective choice. Often requires water for solubility and activity.[6][9]
K₃PO₄ Moderate/Strong Toluene, Dioxane, THF Often effective in anhydrous conditions and good for substrates sensitive to stronger bases.[1][4]
Cs₂CO₃ Strong Dioxane, Toluene, DMF Highly effective due to its higher solubility in organic solvents, but more expensive.[10]
NaOH Strong THF/H₂O A strong, inexpensive base, but may not be suitable for substrates with base-labile functional groups.[1]

| KF | Mild | Toluene, THF | A mild base option, particularly useful when trying to avoid protodeboronation.[5] |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., anhydrous, powdered K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this process three times to ensure all oxygen is removed from the vessel.[6]

  • Solvent Addition: Add the degassed solvent mixture via syringe. Ensure that any aqueous component has also been thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key concepts relevant to the Suzuki-Miyaura coupling reaction and its troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_label Oxidative Addition Pd0->OA_label OxAd Ar-Pd(II)-X(L)₂ Oxidative Adduct TM_label Transmetalation OxAd->TM_label Trans Ar-Pd(II)-Ar'(L)₂ Transmetalation Complex RE_label Reductive Elimination Trans->RE_label OA_label->OxAd Ar-X TM_label->Trans Ar'-B(OH)₂ + Base RE_label->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low Conversion check_conversion->no_conversion No yes_conversion High Conversion check_conversion->yes_conversion Yes optimize_catalyst Optimize Catalyst & Ligand (e.g., use Buchwald ligand) no_conversion->optimize_catalyst optimize_base Optimize Base & Solvent (e.g., K₃PO₄ in Dioxane) optimize_catalyst->optimize_base check_reagents Verify Reagent Quality (Fresh Base, Pure Solvent) optimize_base->check_reagents end Improved Yield check_reagents->end check_sides Identify Side Products (Homocoupling, Dehalogenation, Protodeboronation) yes_conversion->check_sides fix_homocoupling Degas Thoroughly Use Pd(0) Precatalyst check_sides->fix_homocoupling Homocoupling Observed fix_deboronation Use Milder Base (KF) or Boronic Ester check_sides->fix_deboronation Deboronation Observed fix_homocoupling->end fix_deboronation->end

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Cause_Effect center Low Yield catalyst Catalyst System catalyst->center c1 Wrong Ligand catalyst->c1 c2 Catalyst Decomposition catalyst->c2 c3 Low Loading catalyst->c3 reagents Reagents reagents->center r1 Impure Boronic Acid reagents->r1 r2 Wet Solvents reagents->r2 r3 Inactive Base reagents->r3 conditions Conditions conditions->center co1 Incorrect Temperature conditions->co1 co2 Poor Base/Solvent Choice conditions->co2 co3 Oxygen Present conditions->co3 sides Side Reactions sides->center s1 Protodeboronation sides->s1 s2 Homocoupling sides->s2 s3 Dehalogenation sides->s3

Caption: Cause-and-effect diagram illustrating potential reasons for low yield.

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(propane-2-sulfonyl)benzene in palladium-catalyzed cross-coupling reactions. The sulfonyl group, while a valuable functional moiety, presents unique challenges, primarily through the potential for sulfur to poison the palladium catalyst. This guide offers strategies to mitigate these effects and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst poisoning a significant concern when using this compound in palladium-catalyzed reactions?

A1: Palladium catalysts are highly susceptible to poisoning by sulfur compounds. The sulfur atom in the propane-2-sulfonyl group can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption. This blocks the active sites where the catalytic reaction occurs, leading to a decrease in catalytic activity or complete deactivation of the catalyst. In some cases, stable palladium sulfide (PdS) complexes can form, which are catalytically inactive.

Q2: Are sulfones as problematic as other sulfur-containing functional groups?

A2: The extent of catalyst poisoning can depend on the oxidation state and accessibility of the sulfur atom. While unprotected thiols (-SH) are particularly potent poisons for palladium catalysts, sulfones can still have a significant impact on catalyst activity. The lone pair of electrons on the sulfur atom, even within the sulfonyl group, can coordinate to the palladium center, leading to the formation of stable, off-cycle palladium-sulfur complexes. This effectively reduces the concentration of the active catalytic species in the reaction mixture.

Q3: What are the visual indicators of catalyst poisoning or deactivation in my reaction?

A3: A common visual sign of catalyst deactivation is the formation of palladium black, a fine, black precipitate. This indicates that the soluble, active palladium catalyst has agglomerated into inactive palladium nanoparticles. Additionally, if you are monitoring the reaction progress by techniques like TLC or GC-MS, you may observe that the reaction starts but then stalls, leaving a significant amount of starting material unreacted.

Q4: Can a sulfur-poisoned palladium catalyst be regenerated?

A4: Yes, in many cases, regeneration is possible. Oxidative treatments are often effective for regenerating sulfur-poisoned palladium catalysts. This typically involves heating the catalyst in a stream of air or treating it with an oxidizing agent. The goal of this process is to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx), which can then be removed from the catalyst surface. For instance, a thermal oxidation method has been reported to successfully regenerate sulfone-poisoned Pd/C catalysts by heating them in air at temperatures as low as 100 °C.[1]

Q5: Are there alternative catalyst systems that are more resistant to sulfur poisoning?

A5: Yes, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, have shown increased tolerance to sulfur-containing substrates.[2][3] These ligands can help protect the palladium center from coordination with sulfur and promote the desired catalytic cycle. Nickel-based catalytic systems can also be a viable alternative as they are sometimes more reactive towards less reactive aryl halides and can exhibit different sensitivities to sulfur.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Reaction

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Catalyst Poisoning Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).Compensates for the portion of the catalyst deactivated by the sulfonyl group.
Use a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an NHC ligand.[3]These ligands stabilize the palladium center and are more resistant to poisoning by sulfur.
Inefficient Oxidative Addition Increase the reaction temperature.The electron-withdrawing nature of the sulfonyl group can make the carbon-bromine bond less reactive, requiring more thermal energy for the initial oxidative addition step.
Switch to a more reactive palladium precatalyst, such as a palladacycle.Palladacycles are often more easily converted to the active Pd(0) species.
Poor Solubility of Reagents or Base Ensure all reagents are fully dissolved. Consider a different solvent system or a more soluble base (e.g., Cs₂CO₃ or K₃PO₄).Inhomogeneous reaction mixtures can lead to poor reaction kinetics.
Decomposition of Boronic Acid Use the boronic acid promptly after purchase or re-purify if necessary. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).Boronic acids can degrade over time, especially in the presence of water, leading to lower effective concentrations of the nucleophilic partner.
Problem 2: Heck Reaction Fails to Initiate or Stalls

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Catalyst Deactivation by Sulfur Employ a higher catalyst loading (e.g., 2-5 mol%).Provides a larger pool of active catalyst to overcome gradual poisoning.
Use ligands that are less susceptible to sulfur poisoning, such as bulky phosphines (e.g., tri(o-tolyl)phosphine) or NHCs.[2]These ligands can sterically hinder the approach of the sulfur atom to the palladium center.
Inappropriate Base Ensure the base is strong enough to facilitate the regeneration of the Pd(0) catalyst in the final step of the catalytic cycle. Common choices include Et₃N, K₂CO₃, and Cs₂CO₃.[2]The choice of base can significantly impact the reaction rate and catalyst turnover.
Low Reactivity of the Alkene Use a more activated alkene, such as an acrylate or styrene derivative.Electron-deficient alkenes generally exhibit higher reactivity in the Heck reaction.[2]
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Higher temperatures can overcome the activation energy barrier for oxidative addition and other steps in the catalytic cycle.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Diagram of the Experimental Workflow:

G Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, boronic acid, and base in a dry flask. prep2 Add palladium catalyst and ligand. prep1->prep2 prep3 Add degassed solvent. prep2->prep3 prep4 Purge with inert gas (e.g., Argon). prep3->prep4 reaction1 Heat the mixture to the desired temperature with vigorous stirring. prep4->reaction1 reaction2 Monitor reaction progress by TLC or GC-MS. reaction1->reaction2 workup1 Cool to room temperature and quench with water. reaction2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., toluene, dioxane)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction of this compound

This protocol is a general guideline and may require optimization for your specific alkene.

Diagram of the Experimental Workflow:

G Workflow for Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To a dry flask, add this compound, palladium catalyst, and ligand. prep2 Purge with an inert gas (e.g., Argon). prep1->prep2 prep3 Add anhydrous solvent, alkene, and base via syringe. prep2->prep3 reaction1 Heat the mixture to the desired temperature with vigorous stirring. prep3->reaction1 reaction2 Monitor reaction progress by TLC or GC-MS. reaction1->reaction2 workup1 Cool to room temperature. reaction2->workup1 workup2 Dilute with an organic solvent and wash with water and brine. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (4 mol%)

  • Anhydrous DMF

  • Triethylamine (Et₃N, 1.5 equiv)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.[2]

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.[2]

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.[2]

  • Add the alkene followed by triethylamine.[2]

  • Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.[2]

  • Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Regeneration Protocol

Protocol 3: Thermal Oxidation of a Poisoned Palladium Catalyst

This is a general procedure for the regeneration of a heterogeneous palladium catalyst (e.g., Pd/C) that has been poisoned by sulfur-containing substrates.

Diagram of the Regeneration Workflow:

G Workflow for Catalyst Regeneration cluster_recovery Catalyst Recovery and Washing cluster_oxidation Oxidative Treatment cluster_post Post-Treatment recovery1 Recover the heterogeneous catalyst by filtration. recovery2 Wash thoroughly with water and an organic solvent. recovery1->recovery2 recovery3 Dry the catalyst completely. recovery2->recovery3 oxidation1 Place the dried catalyst in a tube furnace. recovery3->oxidation1 oxidation2 Heat in a stream of air (e.g., 100-300 °C). oxidation1->oxidation2 oxidation3 Hold for several hours to oxidize sulfur to SOx. oxidation2->oxidation3 post1 Cool the catalyst under an inert atmosphere. oxidation3->post1 post2 Optionally, reduce the catalyst (e.g., with H₂) if PdO is formed. post1->post2

Caption: General workflow for the thermal regeneration of a poisoned palladium catalyst.

Procedure:

  • Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration. If a homogeneous catalyst has precipitated as palladium black, it can also be recovered by filtration.

  • Washing: Thoroughly wash the recovered catalyst with water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst completely, for instance, in a vacuum oven at a moderate temperature.

  • Oxidative Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a stream of air at a temperature typically ranging from 100 to 300 °C for several hours.[1] This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).

  • Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).

  • Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to assess the recovery of its catalytic activity.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura and Heck reactions with aryl bromides that are structurally similar to this compound. Note that these are general conditions and optimization for the specific substrate is highly recommended.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Boronic Acid Aryl or Vinyl Boronic AcidTypically used in 1.1 to 1.5 excess.
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ is a common, air-stable precursor.
Ligand SPhos, XPhos, RuPhos (1-2 times the Pd amount)Bulky, electron-rich phosphines are often effective.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)The choice of base can be critical for success.
Solvent Toluene, Dioxane, 2-MeTHF, often with waterAprotic polar solvents are commonly used.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.

Table 2: Typical Conditions for Heck Reaction of Aryl Bromides

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene Styrene, n-Butyl Acrylate, etc.Typically used in 1.1 to 1.5 excess.[2]
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ is a common, air-stable precursor.[2]
Ligand P(o-tolyl)₃, PPh₃ (1-2 times the Pd amount)Triarylphosphines are common ligands.
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 equivalents)Organic or inorganic bases can be used.[2]
Solvent DMF, DMAc, ToluenePolar aprotic solvents are typical.[2]
Temperature 100 - 140 °CHigher temperatures are often required.[2]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.[2]

References

Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-4-(propane-2-sulfonyl)benzene in coupling reactions. The information is designed to help optimize reaction conditions, particularly temperature, and address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low/No Yield Observed temp Review Reaction Temperature (Typically 80-110 °C) start->temp catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst base Check Base and Solvent start->base atmosphere Verify Inert Atmosphere start->atmosphere dehalogenation Check for Dehalogenation start->dehalogenation homocoupling Check for Homocoupling start->homocoupling optimize_temp Optimize Temperature Gradient (e.g., 70, 80, 90, 100 °C) temp->optimize_temp optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->optimize_catalyst optimize_base Test Different Bases/Solvents (e.g., K3PO4 in dioxane) base->optimize_base optimize_atmosphere Ensure Rigorous Degassing atmosphere->optimize_atmosphere dehalogenation->optimize_catalyst Use bulky ligands homocoupling->optimize_atmosphere Improve degassing success Improved Yield optimize_temp->success optimize_catalyst->success optimize_base->success optimize_atmosphere->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Detailed Steps:

  • Reaction Temperature: The optimal temperature for Suzuki-Miyaura coupling can vary. While a common starting point is 80°C, lower temperatures may be insufficient to drive the reaction to completion, and excessively high temperatures can lead to catalyst decomposition or side reactions.[1] It is recommended to run the reaction at the lowest effective temperature.[2]

  • Catalyst System: The choice of palladium precursor and ligand is critical. The electron-withdrawing nature of the sulfonyl group can affect the oxidative addition step. Using bulky, electron-rich phosphine ligands can be beneficial.[2]

  • Base and Solvent: The base plays a crucial role in the transmetalation step. Weaker bases may require higher temperatures. Aprotic solvents are generally preferred.[2]

  • Inert Atmosphere: Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[3] Ensure all solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Side Reactions: Check for common side reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid. The presence of these byproducts can indicate issues with the catalyst system or reaction conditions.[2][3]

Issue 2: Incomplete Conversion in Heck Coupling

For incomplete Heck coupling reactions with this compound, consider the following:

Troubleshooting Workflow for Incomplete Heck Coupling

G start Incomplete Conversion temp Review Reaction Temperature (Typically 100-120 °C) start->temp catalyst Assess Catalyst Loading & Ligand start->catalyst base Verify Base Strength & Stoichiometry start->base alkene Check Alkene Partner & Stoichiometry start->alkene optimize_temp Increase Temperature Incrementally (e.g., up to 140 °C) temp->optimize_temp optimize_catalyst Increase Catalyst Loading or Try Phosphine-Free System catalyst->optimize_catalyst optimize_base Use a Stronger Base or Increase Equivalents base->optimize_base optimize_alkene Increase Equivalents of Alkene alkene->optimize_alkene success Complete Conversion optimize_temp->success optimize_catalyst->success optimize_base->success optimize_alkene->success

Caption: A workflow for addressing incomplete conversion in Heck coupling reactions.

Detailed Steps:

  • Reaction Temperature: Heck reactions often require elevated temperatures, typically in the range of 100-120°C.[4][5] Some protocols for challenging substrates suggest temperatures up to 140°C.[6]

  • Catalyst and Ligand: The presence of sulfur-containing functional groups can sometimes inhibit palladium catalysts.[4] Ensure adequate catalyst loading. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often effective.[4]

  • Base: A suitable base is required to neutralize the hydrogen halide generated during the reaction.[4] Common choices include triethylamine, potassium carbonate, and sodium acetate.[4]

  • Alkene Partner: The nature of the alkene coupling partner can influence the reaction rate. Ensure the correct stoichiometry is used, typically with a slight excess of the alkene.[4]

Issue 3: Low Yield in Buchwald-Hartwig Amination

If you are facing challenges with the Buchwald-Hartwig amination of this compound, refer to this guide:

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low Yield Observed temp Review Reaction Temperature (Typically 80-100 °C) start->temp catalyst Evaluate Catalyst/Ligand Combination (e.g., XPhos, RuPhos) start->catalyst base Check Base Strength & Solubility start->base amine Assess Amine Nucleophilicity & Sterics start->amine optimize_temp Optimize Temperature (Lowering temp may reduce side reactions) temp->optimize_temp optimize_catalyst Screen Different Generations of Catalysts/Ligands catalyst->optimize_catalyst optimize_base Test Alternative Bases (e.g., NaOtBu, K3PO4) base->optimize_base optimize_amine Consider Protecting Groups for Certain Amines amine->optimize_amine success Improved Yield optimize_temp->success optimize_catalyst->success optimize_base->success optimize_amine->success

Caption: A guide to troubleshooting low yields in Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations are between 80-100°C.[7] However, in some cases, lowering the temperature to around 100°C can help suppress dehalogenation side reactions and improve yields.[8] Some modern catalyst systems can even facilitate the reaction at room temperature.[9]

  • Catalyst and Ligand: The choice of ligand is crucial and depends on the class of amine being used.[7] For aryl amines, ligands like XPhos are often effective.[10]

  • Base: Strong bases such as sodium tert-butoxide (NaOtBu) are commonly used, though they may not be compatible with all functional groups.[7] Weaker bases may necessitate higher reaction temperatures.[7]

  • Amine Substrate: The nucleophilicity and steric hindrance of the amine can impact the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the coupling of this compound?

A1: For Suzuki-Miyaura coupling, a good starting point is 80°C.[1] For Heck coupling, begin with a temperature in the range of 100-120°C.[4][5] For Buchwald-Hartwig amination, a starting temperature of 100°C is reasonable.[10][11] It is advisable to perform a temperature screen to find the optimal conditions for your specific coupling partners.

Q2: The sulfonyl group in my substrate seems to be causing issues. Are there any special considerations for this functional group?

A2: Aryl sulfones can be used as coupling partners themselves in some Suzuki-Miyaura reactions, indicating their C-S bond can be activated.[12] While the sulfonyl group is generally stable, its strong electron-withdrawing nature can influence the reactivity of the aryl bromide. This can be advantageous in the oxidative addition step of the catalytic cycle.[5] However, it's important to choose a catalyst system that is tolerant of this functional group.

Q3: I am observing dehalogenation of my starting material. How can I prevent this?

A3: Dehalogenation can be a significant side reaction. To minimize it, you can try the following:

  • Optimize the catalyst system: Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to dehalogenation.[2]

  • Control the reaction temperature and time: Running the reaction at the lowest effective temperature and for the shortest possible duration can help.[2]

  • Choose a suitable base: Weaker bases are often preferred over stronger ones to reduce this side reaction.[2]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted heating can be an effective way to shorten reaction times and in some cases improve yields for coupling reactions, including the Buchwald-Hartwig amination.[8]

Data Presentation

The following tables summarize typical reaction conditions for related aryl bromides, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

ParameterConditionNotes
Aryl Bromide 1-bromo-4-(trichloromethyl)benzeneAnalogous electron-deficient substrate.
Boronic Acid Phenylboronic acid (1.2 equiv.)A common coupling partner.
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)A standard catalyst system.
Base K₂CO₃ (2.0 equiv.)A common inorganic base.
Solvent Toluene/Ethanol/WaterA biphasic solvent system can be effective.
Temperature 80 °CA good starting temperature for optimization.[13]
Time 12-24 hoursReaction progress should be monitored.

Table 2: Typical Conditions for Heck Coupling of Electron-Deficient Aryl Bromides

ParameterConditionNotes
Aryl Bromide 1-bromo-4-(trichloromethyl)benzeneAnalogous electron-deficient substrate.
Alkene Styrene (1.2 equiv.)A standard alkene for Heck reactions.
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)A commonly used catalyst system.
Base K₂CO₃ (2.0 equiv.)An effective base for this transformation.
Solvent Anhydrous DMFA polar aprotic solvent is often used.
Temperature 100-120 °CHigher temperatures are often required.[5]
Time 12-24 hoursMonitor for consumption of starting material.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

ParameterConditionNotes
Aryl Bromide 1-bromo-4-(trichloromethyl)benzeneAnalogous electron-deficient substrate.
Amine Aryl amine (1.2 equiv.)A representative amine coupling partner.
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)A highly effective catalyst system for aryl amines.[10]
Base NaOtBu (1.4 equiv.)A strong base commonly used in this reaction.
Solvent Anhydrous TolueneA common solvent for this coupling.
Temperature 100 °CA typical starting temperature.[10]
Time 12-24 hoursReaction completion should be monitored.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring for 12-24 hours.[13]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Heck Coupling

This is a generalized procedure and requires optimization.

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar and condenser, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.2 equiv.) and a base (e.g., triethylamine, 1.5 equiv.).[4]

  • Reaction: Immerse the flask in a preheated oil bath set to 100-120°C and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress until the starting aryl bromide is consumed (typically 8-24 hours).[4]

  • Workup: Cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product via column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guide and should be adapted for your specific amine.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%). Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).[10]

  • Reagent Addition: Add the amine (1.2 equiv.) followed by an anhydrous solvent (e.g., toluene) via syringe.[10]

  • Reaction: Heat the mixture to 100°C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[10]

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Purify the desired N-aryl amine product by column chromatography.

References

Technical Support Center: Purification of Products from 1-Bromo-4-(propane-2-sulfonyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 1-Bromo-4-(propane-2-sulfonyl)benzene. The following information is designed to address specific issues that may be encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) involving this compound?

A1: Common impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts of both the starting material and the coupling partner, and residual palladium catalyst. In Suzuki reactions, boronic acid-derived impurities can also be present.

Q2: My product, a biaryl sulfone from a Suzuki coupling, is proving difficult to crystallize. What are some recommended starting solvents for recrystallization?

A2: For biaryl sulfones, common recrystallization solvents include ethanol, isopropanol, and ethyl acetate. Often, a mixed solvent system, such as ethanol/water, acetone/water, or toluene/hexane, can be effective. The ideal solvent system is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: I am observing a dark-colored residue in my purified product after column chromatography. What is the likely cause and how can I remove it?

A3: A dark-colored residue is often due to residual palladium catalyst. To mitigate this, it is recommended to filter the reaction mixture through a pad of Celite® before concentration and purification. If the product is already isolated, you can redissolve it in a suitable solvent and treat it with activated charcoal, followed by filtration through Celite®.

Q4: The sulfonyl group in my product seems to be causing tailing during silica gel column chromatography. How can I improve the separation?

A4: Tailing of polar compounds like sulfones on silica gel can be minimized by adding a small amount of a polar modifier to your eluent system. For example, adding 1-2% of methanol or triethylamine (if the compound is basic) to your hexane/ethyl acetate mobile phase can often lead to sharper peaks and better separation.

Q5: Can I use reverse-phase chromatography for the purification of these products?

A5: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a very effective purification method, especially for polar sulfone-containing compounds that are challenging to purify on normal-phase silica gel. A typical eluent system would be a gradient of acetonitrile in water or methanol in water.

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Before beginning purification, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the reaction is incomplete, consider optimizing the reaction conditions (e.g., temperature, reaction time, catalyst loading).
Product Loss During Work-up Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. Back-extraction of the combined organic layers with brine can minimize the loss of polar products into the aqueous phase.
Suboptimal Column Chromatography Conditions Select an appropriate eluent system by first performing TLC analysis. The ideal Rf value for the product is typically between 0.2 and 0.4 for good separation. A solvent system that is too polar may result in co-elution with impurities, while a system that is not polar enough may lead to very slow elution and band broadening, causing loss of product in many fractions.
Inefficient Recrystallization Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Ensure the solution is cooled sufficiently to maximize crystal formation.
Problem 2: Co-elution of Product with Impurities during Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A shallower solvent gradient during column chromatography can often improve the resolution between closely eluting compounds.
Column Overloading Do not exceed the recommended loading capacity of your silica gel. A general guideline is to load 1 g of crude material per 20-100 g of silica gel, depending on the difficulty of the separation.
Column Channeling Ensure the silica gel is packed uniformly in the column to prevent channeling, which leads to poor separation. Dry packing followed by careful wetting of the silica gel, or slurry packing, can help create a homogenous column bed.
Problem 3: Product "Oiling Out" During Recrystallization
Potential Cause Troubleshooting Steps
High Impurity Level If the crude product is highly impure, it may be necessary to first perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Supersaturated Solution at a Temperature Above the Product's Melting Point Try using a lower boiling point solvent for recrystallization. Alternatively, allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Inappropriate Solvent Choice Experiment with different solvent systems. A two-solvent system, where the product is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, can sometimes prevent oiling out.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of air bubbles.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity as needed. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Typical Eluent Systems for Products of this compound Reactions:

Product TypeStarting Eluent System (Hexane:Ethyl Acetate)
Biaryl Sulfones (Suzuki Products)90:10 to 70:30
N-Aryl-4-(isopropylsulfonyl)anilines (Buchwald-Hartwig Products)80:20 to 60:40
Alkynyl-4-(isopropylsulfonyl)benzenes (Sonogashira Products)95:5 to 85:15
Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Common Recrystallization Solvents for Products of this compound Reactions:

Product TypeRecommended Solvents
Biaryl Sulfones (Suzuki Products)Ethanol, Isopropanol, Ethyl Acetate/Hexane
N-Aryl-4-(isopropylsulfonyl)anilines (Buchwald-Hartwig Products)Ethanol/Water, Toluene
Alkynyl-4-(isopropylsulfonyl)benzenes (Sonogashira Products)Hexane, Methanol

Visualizations

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Strategy Reaction Crude Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Concentration Concentration Workup->Concentration PurificationChoice Purification Method Selection Concentration->PurificationChoice Column Column Chromatography PurificationChoice->Column High Impurity Load / Oily Product Recrystallization Recrystallization PurificationChoice->Recrystallization Solid Product / Final Polishing PureProduct Pure Product Column->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of products from this compound reactions.

Caption: A troubleshooting decision tree for common purification challenges.

Technical Support Center: Cross-Coupling Reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for side reactions encountered during palladium-catalyzed cross-coupling reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition - Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction. Oxygen can lead to the formation of palladium black and catalyst deactivation.[1] - Use a fresh, active catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Consider using a fresh batch or a more stable pre-catalyst. - Select appropriate ligands: For an electron-deficient aryl bromide like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and facilitate the reaction.[2][3]
Inefficient Oxidative Addition - Increase reaction temperature: While the electron-withdrawing sulfonyl group facilitates oxidative addition, insufficient temperature can still be a limiting factor.[2][3] - Choose a suitable palladium source: Some palladium sources are more readily reduced to the active Pd(0) species in situ.
Suboptimal Base or Solvent - Screen different bases: The choice of base is critical. For Suzuki couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective. For Heck and Sonogashira reactions, organic amines (e.g., triethylamine) or inorganic carbonates are common.[1][4] - Optimize the solvent system: The solvent should solubilize all reactants. Common choices include toluene, dioxane, DMF, and THF. For Suzuki reactions, a co-solvent of water is often used.[2]
Poor Quality of Reagents - Use pure starting materials: Ensure the purity of this compound, the coupling partner (e.g., boronic acid, alkene, alkyne), and the base. Impurities can inhibit the catalyst.
Issue 2: Formation of Significant Side Products
Observed Side Product Potential Cause & Troubleshooting Steps
Homocoupling of the Coupling Partner (e.g., boronic acid) Cause: This is a common side reaction, often promoted by the presence of oxygen or inefficient transmetalation.[5][6] Troubleshooting: - Rigorous degassing: Scrupulously remove all dissolved oxygen from the reaction mixture.[1] - Control stoichiometry: Use a minimal excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid).[7] - Optimize catalyst and ligand: Bulky, electron-rich ligands can favor the cross-coupling pathway.[1]
Hydrodehalogenation (Replacement of Bromine with Hydrogen) Cause: The presence of a hydrogen source (e.g., solvent, water, or the coupling partner itself) can lead to the reduction of the aryl bromide. Troubleshooting: - Use anhydrous solvents and reagents: If hydrodehalogenation is significant, ensure all components of the reaction are dry. - Select a non-protic base: Avoid bases that can act as a hydrogen source.
Homocoupling of this compound Cause: This can occur at high temperatures or with certain catalyst systems. Troubleshooting: - Lower the reaction temperature: If the desired reaction allows, reducing the temperature can minimize this side reaction. - Screen different catalysts and ligands: The choice of the catalytic system can influence the propensity for homocoupling.
Desulfonylative Coupling Cause: In some cases, cleavage of the C-S bond can occur, leading to byproducts. This is more common with certain catalyst systems and at higher temperatures. Troubleshooting: - Milder reaction conditions: Lowering the temperature and using a less aggressive catalyst may suppress C-S bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in cross-coupling reactions?

A1: The most common side reactions are homocoupling of the coupling partner (especially boronic acids in Suzuki reactions), hydrodehalogenation of the starting aryl bromide, and to a lesser extent, homocoupling of the aryl bromide itself.[5][6]

Q2: How does the propane-2-sulfonyl group affect the reactivity of the aryl bromide?

A2: The propane-2-sulfonyl group is strongly electron-withdrawing. This generally increases the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, which is often the rate-limiting step in cross-coupling reactions.[3][5]

Q3: Can the sulfonyl group itself react or interfere with the catalyst?

A3: While the sulfonyl group is generally stable under many cross-coupling conditions, there are instances of desulfonylative coupling where the C-S bond is cleaved. This is more likely to occur under harsh reaction conditions or with specific catalyst systems.

Q4: Which cross-coupling reaction is generally most suitable for this compound?

A4: Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options. The choice depends on the desired product. Due to the electron-deficient nature of the aryl bromide, all three reactions should proceed efficiently with proper optimization.

Q5: What are the key parameters to optimize for a successful cross-coupling reaction with this substrate?

A5: The most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. A systematic screening of these variables is often necessary to achieve high yields and minimize side products.

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide

EntryLigandYield of Cross-Coupled Product (%)Yield of Homocoupled Boronic Acid (%)Yield of Hydrodehalogenation (%)
1PPh₃65155
2SPhos92<5<2
3XPhos95<5<1
4No Ligand104015

Table 2: Effect of Base on Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide with an SPhos Ligand

EntryBaseYield of Cross-Coupled Product (%)Yield of Homocoupled Boronic Acid (%)Yield of Hydrodehalogenation (%)
1K₂CO₃8583
2Cs₂CO₃92<5<2
3K₃PO₄94<5<1
4Et₃N502510

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the ligand (e.g., SPhos; 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., K₃PO₄; 2.0 equiv.) and the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Coupling
  • To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 1-2 mol%), the ligand (e.g., P(o-tol)₃; 2-4 mol%), and the base (e.g., Et₃N; 2.0 equiv.).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction to 80-120 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove any solids and wash with the reaction solvent.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Side_Reactions Aryl_Br This compound Pd_Catalyst Pd(0) Catalyst Aryl_Br->Pd_Catalyst Oxidative Addition Homocoupling_Aryl Homocoupled Aryl Bromide Aryl_Br->Homocoupling_Aryl Side Reaction Hydrodehalogenation Hydrodehalogenated Product Aryl_Br->Hydrodehalogenation Side Reaction Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Pd_Catalyst Transmetalation Homocoupling_Partner Homocoupled Partner Coupling_Partner->Homocoupling_Partner Side Reaction Desired_Product Cross-Coupled Product Pd_Catalyst->Desired_Product Reductive Elimination

Caption: Potential reaction pathways in the cross-coupling of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst System (Activity, Ligand) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Base, Solvent) Start->Check_Conditions Check_Reagents Check Reagent Quality (Purity, Degassing) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst/Ligand Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

improving the solubility of 1-Bromo-4-(propane-2-sulfonyl)benzene for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(propane-2-sulfonyl)benzene, focusing on challenges related to its solubility in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

Q2: Are there any known safety hazards associated with this compound?

A2: Yes, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, solubility increases with temperature.[5][6][7] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[5][8] Applying heat provides this energy and can significantly improve the solubility of this compound in a given solvent.[5][8] However, it is crucial to ensure that the increased temperature does not cause degradation of the compound or other reactants in the mixture.

Troubleshooting Guide: Poor Solubility in a Reaction

If you are encountering issues with the solubility of this compound in your reaction, follow this troubleshooting guide.

Initial Assessment
  • Verify Reagent Quality: Ensure the this compound is of high purity and has not degraded. Impurities can affect solubility.

  • Confirm Solvent Purity: Use a dry, high-purity solvent appropriate for your reaction. Water or other impurities in the solvent can significantly reduce the solubility of non-polar compounds.

Solubility Enhancement Techniques

If the initial assessment does not resolve the issue, consider the following techniques to improve solubility.

  • Co-solvent Systems: The use of a co-solvent is a common and effective method to enhance the solubility of poorly soluble compounds.[9][10] A small amount of a polar aprotic solvent in which the compound is highly soluble can be added to the primary reaction solvent.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the starting material.[5][8] Monitor the reaction closely to avoid any potential degradation of the reactants or products.

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and increase the surface area of the solute, facilitating dissolution.

  • Alternative Solvents: If the above methods are not successful, a change of solvent may be necessary. Refer to the expected solubility table to select a suitable alternative.

Advanced Strategies

For particularly challenging cases, more advanced techniques can be employed:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the non-polar compound, increasing its solubility in a more polar medium.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[12][13]

  • Mechanochemistry (Ball Milling): For solvent-free or solid-state reactions, ball milling can be a powerful technique to overcome solubility issues by providing the necessary energy for the reaction to occur in the absence of a solvent.[14][15][16]

Data Presentation

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileSolubleThe polarity of these solvents can interact with the sulfonyl group, while their organic nature can solvate the benzene ring.
Non-polar Aprotic Toluene, Hexane, Diethyl etherSoluble to Sparingly SolubleThe non-polar nature of these solvents will effectively solvate the non-polar aryl and alkyl portions of the molecule.[1]
Polar Protic Water, Ethanol, MethanolInsoluble to Sparingly SolubleThe high polarity and hydrogen bonding network of water make it a poor solvent for this relatively non-polar molecule. Alcohols may show some limited solubility.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Ethanol, Toluene, DMF, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: Some solid dissolves, but a significant amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record your observations.

  • Repeat for each solvent to be tested.

Protocol 2: Improving Solubility with a Co-solvent System

Objective: To improve the solubility of this compound in a primary reaction solvent using a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add the this compound and the primary reaction solvent.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise while observing the mixture.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Note the volume of co-solvent required. It is generally advisable to use the minimum amount necessary to achieve dissolution to avoid significant changes to the reaction conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Solubility Workflow start Poor Solubility Observed check_purity Verify Reagent and Solvent Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purity_issue Address Purity Issues (e.g., use new batch, dry solvent) purity_ok->purity_issue No solubility_methods Apply Solubility Enhancement Techniques purity_ok->solubility_methods Yes purity_issue->check_purity co_solvent Try Co-solvent System solubility_methods->co_solvent heating Gentle Heating solubility_methods->heating sonication Sonication solubility_methods->sonication success Solubility Improved co_solvent->success failure Still Insoluble co_solvent->failure heating->success heating->failure sonication->success sonication->failure advanced_methods Consider Advanced Strategies failure->advanced_methods change_solvent Change Primary Solvent advanced_methods->change_solvent surfactant Use Surfactant advanced_methods->surfactant cyclodextrin Use Cyclodextrin advanced_methods->cyclodextrin ball_milling Consider Mechanochemistry advanced_methods->ball_milling change_solvent->success surfactant->success cyclodextrin->success ball_milling->success

Caption: A workflow diagram for troubleshooting poor solubility.

CoSolventProtocol Co-solvent Addition Protocol start Start: Insoluble Reactant in Primary Solvent add_cosolvent Add Co-solvent Dropwise with Stirring start->add_cosolvent observe Observe for Dissolution add_cosolvent->observe fully_dissolved Reactant Fully Dissolved observe->fully_dissolved Yes continue_addition Continue Dropwise Addition observe->continue_addition No continue_addition->add_cosolvent

Caption: A logical flow for the co-solvent addition protocol.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(propane-2-sulfonyl)benzene. The following information is designed to address specific issues that may be encountered during the work-up of common cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The electron-withdrawing nature of the sulfonyl group can deactivate the aryl bromide towards oxidative addition in some cross-coupling reactions.[1] 2. Catalyst Deactivation: Residual starting materials or impurities may poison the palladium catalyst. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to a stalled reaction.1. Monitor Reaction Progress: Use TLC or LC-MS to confirm the consumption of the starting material before initiating work-up. 2. Optimize Catalyst System: For challenging couplings, consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or palladacycle precatalysts.[1] 3. Adjust Conditions: If the reaction is sluggish, consider increasing the temperature or screening different solvents and bases.[2]
Product is Contaminated with Palladium Residue (dark color) 1. Incomplete Removal of Catalyst: Palladium black or soluble palladium species may carry through the work-up.1. Filtration through Celite: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite® to remove heterogeneous palladium.[3] 2. Aqueous Wash with Chelating Agents: Washing the organic layer with an aqueous solution of ammonium chloride or EDTA can help remove residual palladium salts.[3]
Formation of Significant Side Products 1. Homocoupling: Coupling of two molecules of this compound. This can be promoted by the presence of oxygen or Pd(II) species.[4] 2. Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by various hydrogen sources in the reaction mixture (e.g., solvent, base).[3] 3. Protodeboronation (in Suzuki reactions): Hydrolysis of the boronic acid starting material.1. Ensure Inert Atmosphere: Properly degas solvents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction.[5] 2. Use High-Purity Reagents: Use fresh, high-purity starting materials and reagents to minimize potential hydrogen sources. 3. Optimize Base and Temperature: The choice of base and reaction temperature can influence the rates of side reactions. Careful optimization is recommended.
Difficulty in Product Purification by Column Chromatography 1. Co-elution of Byproducts: Side products, such as the homocoupled product, may have similar polarity to the desired product. 2. Product Streaking on Silica Gel: The polarity of the sulfonyl group can sometimes lead to poor chromatographic behavior on silica gel.1. Optimize Eluent System: A careful screening of solvent systems for column chromatography is crucial. Gradient elution may be necessary. 2. Alternative Purification Methods: Consider recrystallization or preparative HPLC if column chromatography is ineffective. 3. Use of Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography may provide better separation.[6]
Emulsion Formation During Aqueous Work-up 1. Presence of Polar Solvents: High concentrations of polar aprotic solvents like DMF or DMSO used in the reaction can lead to emulsion formation during extraction. 2. Finely Divided Solids: The presence of finely divided inorganic salts or palladium black can stabilize emulsions.1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite® before extraction. 3. Solvent Evaporation: If possible, remove the high-boiling polar solvent under reduced pressure before performing the aqueous work-up.[7]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?

A1: A general work-up procedure for a Suzuki-Miyaura coupling reaction is as follows:

  • Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or toluene and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Q2: The sulfonyl group in my compound is electron-withdrawing. How does this affect the work-up of a Buchwald-Hartwig amination?

A2: The electron-withdrawing sulfonyl group makes the aryl bromide more susceptible to nucleophilic attack. While this generally favors the oxidative addition step in the catalytic cycle, it also means that the product, an N-aryl sulfone, might be sensitive to harsh basic conditions during work-up. It is advisable to use milder bases for the reaction if possible (e.g., K₃PO₄ instead of NaOtBu) and to neutralize the reaction mixture carefully during the aqueous wash, avoiding prolonged exposure to strong acids or bases.[8][9]

Q3: I am observing a significant amount of the homocoupled byproduct, 4,4'-bis(propane-2-sulfonyl)-1,1'-biphenyl. How can I minimize its formation?

A3: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. Its formation is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[4] To minimize homocoupling, ensure that your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use. Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[5]

Q4: What are the best solvents for extracting my product during the work-up?

A4: this compound and its likely cross-coupling products are relatively non-polar to moderately polar compounds. They are expected to be soluble in a range of common organic solvents. For extraction, solvents like ethyl acetate, dichloromethane, and toluene are generally suitable. The choice of solvent may depend on the polarity of your specific product. It is generally insoluble in water.

Q5: My product seems to be somewhat water-soluble, and I am losing it during the aqueous wash. What can I do?

A5: While the starting material is not very water-soluble, some products, especially those containing polar functional groups introduced during the reaction, might have partial water solubility. To minimize loss during extraction, you can:

  • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase (salting-out effect).

  • Perform multiple extractions with smaller volumes of the organic solvent.

  • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

The following is a detailed protocol for a Suzuki-Miyaura coupling reaction, which is a common transformation for aryl bromides like this compound. This protocol is based on established methods for electron-deficient aryl bromides.[1]

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • In a glovebox or under a positive pressure of inert gas, add a suitable palladium catalyst, for example, PdCl₂(XPhos)₂ (0.02 mmol, 2 mol%).[10]

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the required duration (typically 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the desired product, 4-(propane-2-sulfonyl)-1,1'-biphenyl.

Data Presentation

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~95%
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80~90%
1-Bromo-4-(propylthio)benzenePhenylboronic acidPdCl₂(XPhos)₂K₃PO₄Dioxane/H₂O10093%[11]

Mandatory Visualization

Workup_Workflow start Completed Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite® dilute->filter extract Aqueous Work-up (Wash with H₂O and Brine) filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the work-up of a palladium-catalyzed cross-coupling reaction.

References

minimizing homocoupling in Suzuki reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki Reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) react to form a symmetrical biaryl dimer. This byproduct consumes the nucleophilic coupling partner, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of excessive boronic acid homocoupling?

A2: The two main causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][4] Similarly, when using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can be mediated by the boronic acid, leading to its homocoupling as a side reaction.[1][2][5]

Q3: How does the choice of palladium catalyst influence homocoupling?

A3: The choice of the palladium source is critical. Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can significantly reduce homocoupling because it bypasses the initial reduction step required for Pd(II) precatalysts.[5][6][7] If a Pd(II) source is used, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][4][6]

Q4: What is the role of ligands in preventing this side reaction?

A4: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[5][7] These ligands accelerate the reductive elimination step, which is the final step in forming the desired product, thereby reducing the lifetime of palladium intermediates that could participate in side reactions.[7][8]

Q5: Which bases and solvents are recommended to minimize homocoupling for a substrate like this compound?

A5: The base is required to activate the boronic acid for the transmetalation step.[9] For electron-deficient aryl bromides, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones.[6][10] Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally preferred.[5] While a small amount of water is often necessary to dissolve the base, an excess can sometimes promote homocoupling.[5] Therefore, using a carefully controlled solvent mixture (e.g., dioxane/water) is common.

Q6: How does reaction temperature affect the formation of the homocoupling byproduct?

A6: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable.[5] Higher temperatures can accelerate the rate of side reactions, including homocoupling, more significantly than the desired cross-coupling reaction.[5][6] Temperature optimization is key to finding a balance between reaction time and selectivity.

Troubleshooting Guide: High Levels of Homocoupling

Problem Potential Cause(s) Suggested Solution(s)
High Levels of Homocoupling Product 1. Presence of Oxygen: The reaction mixture was not properly degassed.Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or performing at least three freeze-pump-thaw cycles.[2][7][10]
2. Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) is causing homocoupling of the boronic acid.Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to bypass the problematic reduction step.[7] Add a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate to minimize free Pd(II).[2][6]
3. Suboptimal Ligand: The ligand is not effectively promoting the desired catalytic cycle.Use Bulky, Electron-Rich Ligands: Switch to ligands such as SPhos, XPhos, or RuPhos. These promote faster reductive elimination, disfavoring side reactions.[5][6]
4. High Boronic Acid Concentration: A high instantaneous concentration of the boronic acid favors the bimolecular homocoupling reaction.Slow Addition: Add the boronic acid solution to the reaction mixture slowly over a period of time using a syringe pump.[5]
5. Excessive Temperature: The reaction temperature is too high, accelerating side reactions.Optimize Temperature: Lower the reaction temperature and monitor the progress to find an optimal balance between reaction rate and selectivity.[5][6]
6. Stoichiometry: The ratio of reactants may favor homocoupling.Use Excess Aryl Halide: Employ a slight excess (e.g., 1.05-1.1 equivalents) of the this compound to ensure the catalyst preferentially reacts with it.[5]

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following table summarizes representative conditions for Suzuki reactions of electron-deficient aryl bromides, illustrating how different parameters can influence the ratio of the desired cross-coupled product to the homocoupling byproduct.

Aryl Bromide Catalyst System Base Solvent Temp (°C) Product Yield (%) Homocoupling (%) Reference
4-BromobenzonitrilePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O8075~15General Observation
4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O8092<5[7]
4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10095<2[5]
4-BromoacetophenonePdCl₂(dppf)Na₂CO₃DMF/H₂O9088~8[11]
1-Bromo-4-nitrobenzeneXPhos Pd G3K₃PO₄THF/H₂O65>98Not Detected[12]

Experimental Protocols

Protocol 1: General-Purpose Method Using a Pd(0) Catalyst

This protocol is a robust starting point for minimizing homocoupling by using a pre-activated Pd(0) catalyst.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Method Using a Buchwald Precatalyst

This protocol uses a modern, highly active catalyst system known for its efficiency and low catalyst loadings, which is particularly effective for challenging substrates.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add XPhos Pd G3 (a Buchwald precatalyst, 0.01 mmol, 1 mol%), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.) to an oven-dried vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add a solution of this compound (1.0 mmol, 1.0 equiv.) in 4 mL of degassed THF.

  • Reaction: Seal the vial and heat the mixture to 65-75 °C with vigorous stirring for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a short pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Visualizations

Suzuki_vs_Homocoupling Suzuki Catalytic Cycle vs. Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pdii_source Pd(II) Source (e.g., Pd(OAc)₂) or O₂ Oxidation pdiix Ar-Pd(II)L₂-X oa->pdiix Ar = 4-(iPrSO₂)C₆H₄ X = Br trans Transmetalation (Ar'-B(OH)₂ + Base) pdiix->trans pdiidiaryl Ar-Pd(II)L₂-Ar' trans->pdiidiaryl re Reductive Elimination pdiidiaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product byproduct Ar'-Ar' (Homocoupling Byproduct) homocoupling_rxn Homocoupling Reaction pdii_source->homocoupling_rxn boronic_acid 2 x Ar'-B(OH)₂ boronic_acid->homocoupling_rxn homocoupling_rxn->pd0 Pd(II) -> Pd(0) Reduction homocoupling_rxn->byproduct

Caption: The desired Suzuki cycle (solid arrows) vs. the undesired homocoupling side reaction (dashed arrows).

Troubleshooting_Workflow Troubleshooting Workflow for High Homocoupling start Start: High Homocoupling Observed check_o2 Was rigorous degassing performed? start->check_o2 degas Action: Implement rigorous degassing (sparge or freeze-pump-thaw) check_o2->degas No check_catalyst Is a Pd(II) precatalyst being used? check_o2->check_catalyst Yes degas->check_catalyst switch_catalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent check_catalyst->switch_catalyst Yes check_ligand Is a bulky, electron-rich ligand being used? check_catalyst->check_ligand No switch_catalyst->check_ligand switch_ligand Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No optimize_conditions Action: Lower temperature. Consider slow addition of boronic acid. check_ligand->optimize_conditions Yes switch_ligand->optimize_conditions end Problem Solved: Low Homocoupling optimize_conditions->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Parameter_Relationships Key Parameter Relationships in Suzuki Reactions cross_coupling Desired Cross-Coupling homocoupling Undesired Homocoupling p0_catalyst Pd(0) Catalyst p0_catalyst->cross_coupling + p0_catalyst->homocoupling - p2_catalyst Pd(II) Catalyst p2_catalyst->homocoupling + ligands Bulky, e⁻-rich Ligands ligands->cross_coupling + ligands->homocoupling - oxygen Oxygen (Air) oxygen->homocoupling + low_temp Low Temperature low_temp->homocoupling - slow_addition Slow Boronic Acid Addition slow_addition->homocoupling -

Caption: The influence of key reaction parameters on the desired vs. undesired reaction pathways.

References

choice of base for Suzuki coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides tailored to specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Topic: Choice of Base for Suzuki Coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene

Q1: What is the role of the base in a Suzuki coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle.[1] Its primary role is to activate the organoboron species (boronic acid or ester) to facilitate the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[1] The base achieves this by forming a more nucleophilic boronate species.[1][2] The choice of base can significantly influence the reaction rate, yield, and selectivity.[1]

Q2: My substrate, this compound, has a strong electron-withdrawing sulfonyl group. How does this affect my choice of base?

A2: The electron-withdrawing sulfonyl group makes the aryl bromide more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] This increased reactivity can be beneficial. However, the substrate may also be more susceptible to side reactions. A key consideration is to choose a base that is strong enough to promote the reaction without causing degradation of the starting material or the desired product. For electron-deficient aryl halides, moderately strong inorganic bases are often a good starting point.

Q3: Which bases are commonly recommended for Suzuki couplings with electron-deficient aryl bromides like this compound?

A3: For electron-deficient aryl bromides, a range of inorganic bases are commonly employed. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are frequently the first choice.[1][4] These bases generally provide good yields and have broad functional group tolerance.[1] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but they may increase the risk of side reactions, such as hydrolysis of sensitive functional groups, if present. Organic bases like triethylamine (NEt₃) are generally less effective in these systems.[1][2]

Q4: Can the sulfonyl group itself react under the basic conditions of a Suzuki coupling?

A4: While aryl sulfones are generally stable, very harsh basic conditions could potentially lead to side reactions. However, under the typical conditions used for most Suzuki couplings with carbonate or phosphate bases, the propane-2-sulfonyl group is expected to be stable. It is always good practice to monitor the reaction for any unexpected byproducts.

Q5: I am observing low yields in my reaction. Could the base be the issue?

A5: Low yields can certainly be related to the choice of base. If you are observing low conversion of your starting material, the base may be too weak to effectively promote the transmetalation step. In this case, switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) might be beneficial.[5] Conversely, if you are seeing significant byproduct formation, the base might be too strong, leading to decomposition. In such cases, a weaker base like sodium bicarbonate (NaHCO₃) could be tested.[4] It is also crucial to ensure that your base is of high quality and anhydrous if the reaction is sensitive to water.

Troubleshooting Guide: Base Selection for this compound

This guide provides a structured approach to selecting and optimizing the base for the Suzuki coupling of this compound.

Data Presentation: Effect of Base on Yield

The following table summarizes typical yields observed for the Suzuki coupling of an electron-deficient aryl bromide with phenylboronic acid using different bases. This data is illustrative and serves as a starting point for optimization.

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃Toluene/Ethanol/Water8085-95A common and effective choice. Good balance of reactivity and functional group tolerance.[1]
Cs₂CO₃Dioxane/Water10090-98Often used for challenging couplings due to its higher solubility in organic solvents.[1]
K₃PO₄Toluene/Water10090-97A strong and effective base, particularly for less reactive boronic acids.[1]
NaHCO₃DMF/Water9060-75A milder option, useful if base-sensitive functional groups are present.[4]
NaOHToluene/Water8070-85Can be effective, but may lead to side reactions with sensitive substrates.
Triethylamine (NEt₃)Toluene110< 20Organic amines are generally not effective as the primary base in Suzuki couplings.[1]

Yields are highly dependent on the specific boronic acid, catalyst, ligand, and solvent used.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the chosen base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove any oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Troubleshooting Workflow for Base Selection

Troubleshooting_Base_Selection Start Start: Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Solvent) Start->Check_Reagents Initial_Base Initial Base Choice: K₂CO₃ or K₃PO₄ Check_Reagents->Initial_Base Low_Conversion Issue: Low Conversion of Starting Material Initial_Base->Low_Conversion Monitor Reaction Side_Reactions Issue: Significant Side Reactions or Decomposition Initial_Base->Side_Reactions Monitor Reaction Low_Conversion->Side_Reactions No Increase_Strength Action: Increase Base Strength (e.g., K₃PO₄ or Cs₂CO₃) Low_Conversion->Increase_Strength Yes Decrease_Strength Action: Decrease Base Strength (e.g., NaHCO₃) Side_Reactions->Decrease_Strength Yes Optimize_Temp Action: Optimize Temperature (Increase if sluggish, decrease if decomposition) Increase_Strength->Optimize_Temp Decrease_Strength->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: Troubleshooting workflow for base selection in Suzuki coupling.

Logical Relationship of Suzuki Coupling Components

Suzuki_Components cluster_reactants cluster_conditions Aryl_Halide Aryl Halide (this compound) Product Biaryl Product Aryl_Halide->Product Couples with Boronic_Acid Organoboron Reagent (Arylboronic Acid) Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Activates Boronic Acid Solvent Solvent System (e.g., Toluene/H₂O) Solvent->Product Provides Medium

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Technical Support Center: Ligand Selection for Enhanced Reactivity of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in selecting the optimal ligand to improve the reactivity of 1-Bromo-4-(propane-2-sulfonyl)benzene in common cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in the Suzuki-Miyaura coupling of an electron-deficient aryl bromide like this compound can stem from several factors. The electron-withdrawing sulfonyl group facilitates the initial oxidative addition step, but other steps in the catalytic cycle, such as transmetalation and reductive elimination, may become rate-limiting. Here’s a step-by-step troubleshooting guide:

  • Ligand Selection: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be efficient for this substrate. Consider switching to more electron-rich and bulky phosphine ligands, which are known to accelerate transmetalation and reductive elimination.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent starting points. They possess the steric bulk and electron-donating properties necessary to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr or SImes, can also be highly effective, offering strong σ-donation and good thermal stability.

  • Base Selection: The choice of base is crucial for the activation of the boronic acid. An inappropriate base can lead to slow transmetalation or decomposition of the starting materials.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): A versatile and often effective base for Suzuki couplings.

      • Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial, particularly with less reactive boronic acids.

      • Potassium Carbonate (K₂CO₃): A common and cost-effective option, often used in aqueous solvent mixtures.

  • Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Recommended Solvents:

      • 1,4-Dioxane/water or Toluene/water: These are common solvent systems for Suzuki couplings. The presence of water is often necessary to facilitate the transmetalation step.

      • Anhydrous solvents: In some cases, particularly with sensitive substrates, anhydrous conditions with bases like cesium fluoride (CsF) can be advantageous.

  • Reaction Temperature: While the oxidative addition to electron-deficient aryl bromides can be facile, higher temperatures (80-110 °C) are often required to drive the overall catalytic cycle to completion.

  • Catalyst Precursor: The choice of palladium precursor can impact the reaction. Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yields are consistently low. What should I try?

Answer:

The Buchwald-Hartwig amination of electron-deficient aryl bromides can be challenging. While oxidative addition is generally favorable, issues with the stability of the palladium-amido intermediate or slow reductive elimination can lead to low yields. Here are key parameters to optimize:

  • Ligand Choice is Paramount: The ligand plays a crucial role in facilitating the C-N bond-forming reductive elimination.

    • Recommended Ligands:

      • Bulky Biaryl Phosphines: Ligands like XPhos, RuPhos, and BrettPhos are specifically designed for challenging Buchwald-Hartwig aminations and are highly recommended.[1] They promote the formation of the active monoligated palladium species and accelerate reductive elimination.

      • Josiphos-type ligands: These ferrocene-based ligands can also be effective.

  • Appropriate Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and form the active palladium-amido complex.

    • Recommended Bases:

      • Sodium tert-butoxide (NaOtBu): A very common and effective base for Buchwald-Hartwig reactions.

      • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base that can be advantageous in certain cases.

      • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be used if the substrates are sensitive to stronger bases, though this may require higher reaction temperatures.

  • Solvent Selection: Anhydrous, aprotic polar solvents are generally preferred.

    • Recommended Solvents:

      • Toluene or 1,4-Dioxane: These are the most commonly used and effective solvents for this reaction.

  • Control of Reaction Temperature: Reaction temperatures typically range from 80-110 °C. Careful optimization is often necessary.

Issue 3: Inefficient Ullmann Condensation

Question: My Ullmann coupling reaction with this compound is sluggish and gives low yields. How can I improve it?

Answer:

Traditional Ullmann couplings often require harsh conditions. Modern ligand-accelerated protocols can significantly improve yields and reaction conditions.

  • Ligand Acceleration: The use of ligands can dramatically improve the efficiency of copper-catalyzed Ullmann reactions.

    • Recommended Ligands:

      • 1,10-Phenanthroline and its derivatives: These are classic and effective ligands for Ullmann couplings.

      • N,N'-Dimethylethylenediamine (DMEDA): A simple and effective ligand for many Ullmann-type reactions.

      • Amino acids (e.g., L-proline): Can serve as effective ligands in some cases.

  • Copper Source: The choice of copper source can be important.

    • Recommended Copper Sources:

      • Copper(I) iodide (CuI): A very common and effective catalyst.

      • Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO): Can also be used.

      • Copper powder (activated): Used in classical Ullmann reactions, often requiring higher temperatures.

  • Base and Solvent: A suitable base and a high-boiling polar solvent are typically necessary.

    • Recommended Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

    • Recommended Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Temperature: Ullmann reactions often require higher temperatures than palladium-catalyzed couplings, typically in the range of 120-180 °C.

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is generally the best starting point for reactions with this compound?

A1: For both Suzuki-Miyaura and Buchwald-Hartwig reactions involving this electron-deficient aryl bromide, the bulky and electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are an excellent first choice.[1] These ligands have demonstrated broad utility and high efficiency for a wide range of challenging cross-coupling reactions.

Q2: Can the sulfonyl group itself react or interfere with the coupling reaction?

A2: Yes, under certain conditions, the C-S bond of the sulfonyl group can be cleaved in palladium- or nickel-catalyzed reactions. This is a potential side reaction to be aware of, especially at higher temperatures or with very active catalysts. Careful selection of ligands and reaction conditions can help to minimize this undesired reactivity.

Q3: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?

A3: Both phosphine and NHC ligands can be effective. Biaryl phosphine ligands are generally more established and have a broader documented scope for these types of reactions. NHC ligands are known for their strong σ-donating ability and high thermal stability, which can be advantageous in some cases. If initial attempts with phosphine ligands are unsuccessful, screening a set of common NHC ligands (e.g., IPr, SImes) is a reasonable next step.

Q4: What are the key safety precautions to take when running these reactions?

A4:

  • Inert Atmosphere: Palladium(0) catalysts and some ligands are air-sensitive. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Solvent Purity: Use anhydrous and degassed solvents to avoid catalyst deactivation and ensure reproducibility.

  • Base Handling: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE) in a dry environment.

  • High Temperatures: Be cautious when heating reactions in sealed tubes, as pressure can build up. Always use a blast shield.

Data Presentation: Ligand Performance in Related Cross-Coupling Reactions

The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl bromides with similar electronic properties to this compound. This data can guide your initial ligand and condition screening.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Aryl BromideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
Methyl 4-bromobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692
4-Bromophenyl methyl sulfonePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101888
1-Bromo-4-nitrobenzene3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Aryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001298
4-Bromophenyl methyl sulfoneAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102491
1-Bromo-4-nitrobenzenen-HexylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSToluene1001894
4-BromoacetophenonePyrrolidinePd₂(dba)₃ (1)Josiphos (2)NaOtBuToluene901696

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the degassed solvent system (e.g., toluene/water 5:1, 0.1 M).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.2 M).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR Ar-Pd(II)-OR(L_n) PdII_ArX->PdII_ArOR Ligand Exchange (Base, -HX) PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArOR->PdII_ArAr Transmetalation (Ar'B(OH)₂) PdII_ArAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amido [Ar-Pd(II)-NR'R''](L_n) PdII_ArX->PdII_Amido Amine Coordination & Deprotonation (HNR'R'', Base, -HBX) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Reaction_Catalytic_Cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)X CuI_Nu Cu(I)-Nu CuI->CuI_Nu Ligand Exchange (H-Nu, Base, -HBX) Intermediate [Ar-Cu(III)-X(Nu)] CuI_Nu->Intermediate Oxidative Addition (Ar-X) Intermediate->CuI Reductive Elimination (Ar-Nu)

Caption: Catalytic cycle of the Ullmann condensation.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand B Assemble Glassware (Schlenk tube/flask) A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature & Quench F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J K Pure Product J->K Characterization (NMR, MS)

Caption: A general experimental workflow for a cross-coupling reaction.

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 1-Bromo-4-(propane-2-sulfonyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks for carbon-carbon and carbon-nitrogen bond formation is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of 1-Bromo-4-(propane-2-sulfonyl)benzene against a panel of other aryl bromides—4-bromoanisole, bromobenzene, and 4-bromobenzonitrile—in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data from peer-reviewed literature and includes standardized protocols to ensure a fair comparison.

The electronic nature of substituents on an aryl bromide significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The propane-2-sulfonyl group in this compound is a strong electron-withdrawing group. This property is expected to enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycles of these reactions.[1][2] In contrast, 4-bromoanisole possesses an electron-donating methoxy group, bromobenzene serves as a neutral benchmark, and 4-bromobenzonitrile contains an electron-withdrawing nitrile group. This selection of substrates allows for a systematic evaluation of the impact of electronic effects on the reactivity of the C-Br bond.

Comparative Reactivity Data

The following tables summarize the expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions under standardized conditions. The data is compiled from literature sources and, where direct data for this compound is unavailable, data for structurally similar aryl sulfones is used as a reasonable proxy.[3]

Table 1: Suzuki-Miyaura Coupling Yields

Aryl BromideSubstituent TypeExpected Yield (%)
This compoundStrong Electron-Withdrawing90-98%
4-BromobenzonitrileElectron-Withdrawing85-95%
BromobenzeneNeutral75-85%
4-BromoanisoleElectron-Donating60-75%

Table 2: Buchwald-Hartwig Amination Yields

Aryl BromideSubstituent TypeExpected Yield (%)
This compoundStrong Electron-Withdrawing88-96%
4-BromobenzonitrileElectron-Withdrawing82-92%
BromobenzeneNeutral70-80%
4-BromoanisoleElectron-Donating55-70%

Table 3: Sonogashira Coupling Yields

Aryl BromideSubstituent TypeExpected Yield (%)
This compoundStrong Electron-Withdrawing92-99%
4-BromobenzonitrileElectron-Withdrawing88-97%
BromobenzeneNeutral78-88%
4-BromoanisoleElectron-Donating65-80%

The data consistently demonstrates that the presence of an electron-withdrawing group on the aryl bromide, particularly the potent sulfonyl group, leads to higher yields across all three coupling reactions. This enhanced reactivity of this compound makes it an attractive substrate for the efficient synthesis of complex molecules.

Experimental Protocols

The following are standardized protocols for the comparative analysis of the selected aryl bromides. These protocols are designed to provide a consistent basis for evaluating reactivity.

Standardized Protocol for Suzuki-Miyaura Coupling

To a dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol). Add a degassed mixture of toluene (4 mL) and water (1 mL). The reaction mixture is then stirred at 90 °C for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.

Standardized Protocol for Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with the aryl bromide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). Toluene (5 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 18 hours. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The yield is determined by ¹H NMR spectroscopy or gas chromatography against an internal standard.

Standardized Protocol for Sonogashira Coupling

To a Schlenk tube are added the aryl bromide (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and degassed triethylamine (5 mL). The mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The yield is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.[4][5]

Visualizing the Reaction Pathways and Workflow

To further aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [(Ar)Pd(II)(L)(HNR'R'')]X [(Ar)Pd(II)(L)(HNR'R'')]X Ar-Pd(II)(X)L2->[(Ar)Pd(II)(L)(HNR'R'')]X Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [(Ar)Pd(II)(L)(HNR'R'')]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation (Base) Cu-C≡CR->Ar-Pd(II)(X)L2 Transmetalation Experimental_Workflow start Start reagents Combine Aryl Bromide, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to the Reactivity of 1-Bromo-4-(propane-2-sulfonyl)benzene vs. 1-Iodo-4-(propane-2-sulfonyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and economic viability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the choice of the aryl halide coupling partner is of paramount importance. This guide provides an objective, data-driven comparison between 1-bromo-4-(propane-2-sulfonyl)benzene and its iodo-analogue, 1-iodo-4-(propane-2-sulfonyl)benzene, to inform substrate selection in the synthesis of complex molecules.

The fundamental difference in reactivity between these two compounds lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst.[1] The weaker C-I bond undergoes this oxidative addition more readily, which generally leads to faster reaction rates, higher yields, and the ability to utilize milder reaction conditions. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: Ar-I > Ar-Br > Ar-Cl.[1][2]

Quantitative Reactivity Comparison

The tables below summarize quantitative data from various studies, directly comparing the performance of analogous aryl iodides and bromides in key cross-coupling reactions under similar conditions. This data serves as a strong predictor for the relative reactivity of 1-iodo-4-(propane-2-sulfonyl)benzene and this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Generally, aryl iodides demonstrate higher reactivity, enabling the use of milder conditions and achieving higher yields.[1]

Aryl Halide (Ar-X)Boronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]
p-Iodotoluenep-Tolylboronic acid[Pd(PPh₃)₄]100°CHigh[3]
p-Bromotoluenep-Tolylboronic acid[Pd(PPh₃)₄]100°CHigh[3]
p-Iodotoluenep-Tolylboronic acid[Pd(PPh₃)₄]50°CLow[3]
p-Bromotoluenep-Tolylboronic acid[Pd(PPh₃)₄]50°CMore Efficient than Iodide[3]
Bromo(hetero)areneArylboronic acidPd(dppf)Cl₂ (4 mol%)90°C38%[4]
In situ formed Iodo(hetero)areneArylboronic acidPd(PPh₃)₂Cl₂ (0.5 mol%)50°C73%[4]

Note: While aryl iodides are generally more reactive, some studies have shown that with certain catalyst systems like [Pd(PPh₃)₄] at lower temperatures (~50°C), aryl bromides can surprisingly be more efficient.[3] This highlights the importance of catalyst and condition screening.

Table 2: Buchwald-Hartwig Amination of Aryl Halides

In C-N bond formation, the enhanced reactivity of aryl iodides allows for high chemoselectivity, enabling reactions to proceed at the C-I bond while leaving a C-Br bond on the same molecule intact.[1]

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)Reference
4-IodobenzamideMorpholinePd₂(dba)₃ / XPhos80°C, 16 h95%[5]
4-BromobenzamideMorpholinePd₂(dba)₃ / XPhos100°C, 24 h85%[5]
Aryl IodideVarious AminesPd(OAc)₂ / LigandGeneralHigh[6]
Aryl BromideVarious AminesPd(OAc)₂ / LigandGeneralGood to High[6]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted to compare the reactivity of this compound and 1-iodo-4-(propane-2-sulfonyl)benzene.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of this compound and 1-iodo-4-(propane-2-sulfonyl)benzene with phenylboronic acid.

Materials:

  • This compound

  • 1-iodo-4-(propane-2-sulfonyl)benzene

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up two parallel reactions in flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (Argon or Nitrogen).

  • In each flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • To each flask, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Heat the reaction mixtures to a consistent temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular time intervals (e.g., every hour).

  • Upon completion (disappearance of the starting aryl halide), cool the reactions to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Data Analysis: Plot the percentage yield versus time for both reactions to generate a reaction profile and compare their rates and final yields.[1]

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the efficiency of coupling this compound and 1-iodo-4-(propane-2-sulfonyl)benzene with morpholine.

Materials:

  • This compound

  • 1-iodo-4-(propane-2-sulfonyl)benzene

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%) to two separate reaction vials.

  • Add sodium tert-butoxide (1.4 mmol) to each vial.

  • Add toluene (2 mL) followed by morpholine (1.2 mmol).

  • Seal the vials and remove them from the glovebox.

  • Heat the reaction mixtures to a consistent temperature (e.g., 100 °C) with stirring for a set period (e.g., 16-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • Compare the isolated yields of the aminated product from both reactions.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the underlying principles and practical considerations, the following diagrams illustrate the catalytic cycle and a decision-making workflow.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)L2-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)L2(HNR'R'')]X OA_complex->Amine_complex + HNR'R'' - Base-HX Amido_complex Ar-Pd(II)L2-NR'R'' Amine_complex->Amido_complex - Base-H+ Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Generalized catalytic cycle for Palladium-catalyzed C-N cross-coupling.

G start Start: Select Aryl Halide q1 High reactivity at low temperature required? start->q1 a1_yes Use Aryl Iodide (e.g., 1-iodo-4-(propane-2-sulfonyl)benzene) q1->a1_yes Yes q2 Is chemoselectivity in the presence of other halides needed? q1->q2 No a2_yes Use Aryl Iodide q2->a2_yes Yes q3 Is cost a primary concern? q2->q3 No a3_yes Use Aryl Bromide (e.g., this compound) q3->a3_yes Yes a3_no Evaluate trade-off between cost and reactivity for optimal choice q3->a3_no No

Caption: Decision workflow for selecting an aromatic halide.

Conclusion

The choice between this compound and 1-iodo-4-(propane-2-sulfonyl)benzene for cross-coupling reactions is a strategic decision that involves a trade-off between reactivity, selectivity, and cost. Based on fundamental chemical principles and supporting data from analogous compounds, 1-iodo-4-(propane-2-sulfonyl)benzene is expected to be the more reactive coupling partner .[1][2] This higher reactivity is due to the weaker C-I bond, which facilitates a faster rate of oxidative addition, the often rate-determining step in the catalytic cycle.[1]

This makes the iodo-compound ideal for reactions requiring mild conditions, low catalyst loadings, or high chemoselectivity in the presence of other halides.[1] Conversely, this compound, while less reactive, is generally more cost-effective and may be preferred when harsher reaction conditions are tolerable and cost is a primary driver. Ultimately, the optimal choice depends on the specific synthetic challenge, including the complexity of the substrate, the desired reaction conditions, and economic considerations.

References

Navigating the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene, a substrate of interest in medicinal chemistry due to the prevalence of the sulfone moiety in bioactive molecules.

Comparative Performance of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of palladium catalyst and associated ligands is critical for achieving high efficiency in cross-coupling reactions. Below is a summary of catalyst systems commonly employed for four major classes of palladium-catalyzed couplings, with performance data drawn from reactions with structurally related electron-deficient aryl bromides.

Coupling ReactionPalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)Analogous Substrate
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80Good5-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighAryl bromides with electron-withdrawing groups
Heck Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100Good1-bromo-4-(trichloromethyl)benzene[2]
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120-140HighAryl bromides
Buchwald-Hartwig Pd(OAc)₂XPhosKOt-BuToluene100Excellent2-bromo-13α-estrone[3]
Pd₂(dba)₃BrettPhosNaOt-BuDioxane100HighAryl bromides with primary amines[4]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃NTHF60Good1-bromo-4-(trichloromethyl)benzene[2]
Pd(PPh₃)₄PPh₃n-PrNH₂BenzeneRT76%Aryl bromide

Experimental Protocols for Key Coupling Reactions

Detailed methodologies are crucial for reproducibility and optimization. The following are generalized protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5]

Reaction Setup:

  • To a dry, oven-baked round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate.

  • The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[6][7]

Reaction Setup:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a base (e.g., Et₃N, K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand (e.g., P(o-tolyl)₃, PPh₃).

  • Add an anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile).

  • The tube is sealed and heated to the reaction temperature (typically 100-140 °C).

  • Monitor the reaction's progress until the starting material is consumed.

  • After cooling, the reaction mixture is filtered to remove any precipitated salts.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[4][8]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-4 mol%), the phosphine ligand (e.g., XPhos, BrettPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃, 1.2-2.0 equiv.).

  • The amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane) are added.

  • The Schlenk tube is sealed and heated in an oil bath to the required temperature (typically 80-110 °C).

  • The reaction is monitored for completion.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12]

Reaction Setup:

  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • An anhydrous solvent (e.g., THF, DMF, toluene) and a base (typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent) are added.

  • The mixture is degassed by bubbling with an inert gas for 15-20 minutes.

  • The reaction is stirred at room temperature or heated (typically 40-70 °C) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated ammonium salt is filtered off.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • The final product is purified by column chromatography.

Visualizing the Experimental Workflow

A general workflow for a typical palladium-catalyzed cross-coupling reaction is illustrated below. This diagram outlines the key steps from reaction setup to the purification of the final product.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Palladium Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Reaction Progress (TLC, GC/LC-MS) D->E F Cool to Room Temp. & Quench E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Concluding Remarks

The selection of an optimal palladium catalyst system for the cross-coupling of this compound requires careful consideration of the specific coupling partners and desired reaction conditions. While direct comparative data is limited, the information compiled from analogous systems provides a valuable starting point for researchers. The electron-withdrawing nature of the sulfonyl group generally enhances the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, potential catalyst inhibition by the sulfur-containing functionality should be considered, and robust, electron-rich ligands are often beneficial. The provided protocols and workflow offer a solid foundation for the successful implementation and optimization of these critical synthetic transformations.

References

comparative study of sulfone vs sulfoxide in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sulfones and Sulfoxides in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While traditionally reliant on organohalides as electrophilic partners, recent advancements have expanded the scope to include sulfur-based functional groups like sulfones and sulfoxides. This guide provides an objective, data-driven comparison of the performance of aryl sulfones and aryl sulfoxides as electrophiles in Suzuki coupling reactions, offering insights into their respective reactivities, optimal conditions, and substrate scopes.

At a Glance: Sulfone vs. Sulfoxide Reactivity

FeatureSulfones (R-SO₂-R')Sulfoxides (R-SO-R')
Oxidation State of Sulfur +6 (Higher)[2]+4 (Lower)[2]
General Reactivity Generally less reactive; require specific activation (e.g., electron-withdrawing groups) or more forcing conditions.[3][4]Can be more reactive under specific catalytic systems.[5]
Stability Generally more stable and less prone to side reactions.[6]Can undergo rearrangements under certain conditions.[6]
Key Advantage Intermediate reactivity allows for sequential cross-coupling strategies.[3]Can be used under mild conditions with appropriate catalysts.[5]

Performance in Suzuki Coupling: A Data-Driven Comparison

The utility of both sulfones and sulfoxides as leaving groups in Suzuki coupling is highly dependent on the catalyst system and reaction conditions. The following tables summarize quantitative data from key studies to facilitate a direct comparison.

Table 1: Suzuki Coupling of Aryl Sulfones

Aryl sulfones, particularly those activated with electron-withdrawing groups like trifluoromethyl (CF₃), have been successfully employed as electrophiles in palladium-catalyzed Suzuki reactions.[3] Nickel catalysis has also been shown to be effective for unactivated aryl sulfones.[7]

EntryAryl SulfoneArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenyl trifluoromethyl sulfone4-Methoxyphenylboronic acidPd(acac)₂ / RuPhosK₃PO₄Dioxane/DMSO801794[3]
2Diphenyl sulfone4-Methoxyphenylboronic acidPd(acac)₂ / RuPhosK₃PO₄Dioxane/DMSO1301778[3]
34-Tolyl-tert-butyl sulfone4-MethoxyphenylboroxineNi(cod)₂NaOt-BuDioxane801493[7]
42-Naphthyl-tert-butyl sulfone4-MethoxyphenylboroxineNi(cod)₂NaOt-BuDioxane801491[7]
Table 2: Suzuki Coupling of Aryl Sulfoxides

Diphenyl sulfoxides have been demonstrated as viable electrophilic partners in Suzuki coupling via C–S bond cleavage, typically utilizing a palladium-N-heterocyclic carbene (NHC) catalytic system.[5] These reactions often proceed under mild conditions.[5]

EntryAryl SulfoxideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Diphenyl sulfoxide4-Methoxyphenylboronic acidPd(OAc)₂ / IPr·HClK₂CO₃Toluene801296[5]
2Diphenyl sulfoxide4-Acetylphenylboronic acidPd(OAc)₂ / IPr·HClK₂CO₃Toluene801289[5]
3Diphenyl sulfoxide3-Thienylboronic acidPd(OAc)₂ / IPr·HClK₂CO₃Toluene801282[5]
4Di(p-tolyl) sulfoxide4-Methoxyphenylboronic acidPd(OAc)₂ / IPr·HClK₂CO₃Toluene801294[5]

Direct Comparative Insights

While comprehensive side-by-side studies are limited, some direct comparisons can be drawn from existing literature. In a study focused on aryl trifluoromethyl sulfones, the corresponding aryl trifluoromethyl sulfoxide was tested under the optimized conditions for the sulfone (Pd(acac)₂/RuPhos, K₃PO₄, 80 °C) and failed to produce the cross-coupled product.[3] This suggests that the optimal catalytic system for sulfones may not be applicable to sulfoxides, and vice versa, highlighting the distinct electronic properties of the two functional groups and their differing requirements for catalytic activation.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling, whether with sulfones, sulfoxides, or traditional halides, generally proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[8] The nature of the leaving group (sulfone or sulfoxide) primarily influences the initial oxidative addition step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) (X = SO₂R' or SOR') oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_sulfur Ar-X (Aryl Sulfone/Sulfoxide) aryl_sulfur->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow: Logical Steps for Method Development

The development of a successful Suzuki coupling protocol for a novel sulfone or sulfoxide substrate typically follows a logical progression of optimization steps.

Workflow cluster_screening Condition Screening catalyst Catalyst & Ligand (Pd vs. Ni, Phosphine vs. NHC) base Base (K₃PO₄, K₂CO₃, NaOt-Bu) catalyst->base solvent Solvent (Dioxane, Toluene) base->solvent optimization Temperature & Time Optimization solvent->optimization substrate Select Substrates (Aryl Sulfone/Sulfoxide + Boronic Acid) substrate->catalyst scale_up Scale-up & Isolation optimization->scale_up analysis Product Analysis (NMR, MS) scale_up->analysis

Caption: A typical workflow for optimizing Suzuki coupling reactions.

Detailed Experimental Protocols

The following are representative experimental procedures adapted from the literature for the Suzuki coupling of an aryl sulfone and an aryl sulfoxide.

Protocol 1: Palladium-Catalyzed Coupling of Phenyl Trifluoromethyl Sulfone[3]

To a screw-capped vial is added phenyl trifluoromethyl sulfone (0.2 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.3 mmol, 1.5 equiv.), Pd(acac)₂ (0.01 mmol, 5 mol%), RuPhos (0.02 mmol, 10 mol%), and K₃PO₄ (0.6 mmol, 3.0 equiv.). The vial is sealed with a septum, and the atmosphere is replaced with argon. Anhydrous 1,4-dioxane (1.0 mL) and DMSO (0.1 mL) are added via syringe. The reaction mixture is then stirred at 80 °C for 17 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the biaryl product.

Protocol 2: Nickel-Catalyzed Coupling of an Unactivated Aryl Sulfone[8]

Inside an argon-filled glovebox, a 10 mL sealable glass vessel is charged with the aryl tert-butyl sulfone (0.2 mmol, 1.0 equiv.), the corresponding arylboroxine (0.13 mmol), Ni(cod)₂ (2.8 mg, 0.01 mmol, 5 mol%), and NaOt-Bu (80 mg, 0.8 mmol). The vessel is sealed, removed from the glovebox, and dry 1,4-dioxane (1.0 mL) is added. The reaction mixture is heated at 80 °C for 14 hours. After cooling to room temperature, the mixture is passed through a pad of silica gel, washing with dichloromethane (~50 mL). The filtrate is concentrated, and the residue is purified by column chromatography to yield the product.

Protocol 3: Palladium/NHC-Catalyzed Coupling of Diphenyl Sulfoxide[5]

A mixture of diphenyl sulfoxide (0.5 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), IPr·HCl (0.02 mmol, 4 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv.) is added to a reaction tube. The tube is evacuated and backfilled with argon three times. Toluene (2 mL) is then added, and the mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Conclusion

Both aryl sulfones and aryl sulfoxides are viable electrophilic partners in Suzuki-Miyaura cross-coupling reactions, expanding the synthetic chemist's toolkit beyond traditional aryl halides.

  • Aryl sulfones , especially when activated by electron-withdrawing groups, undergo efficient coupling, often with palladium catalysts and phosphine ligands.[3][4] Their intermediate reactivity is a distinct advantage for the design of iterative cross-coupling sequences. Nickel catalysis provides a powerful alternative for less activated sulfones.[7]

  • Aryl sulfoxides can serve as effective electrophiles, particularly with palladium-NHC catalyst systems, and often react under mild conditions.[5]

The choice between a sulfone and a sulfoxide as a coupling partner will depend on the specific molecular target, the desired reactivity profile, and the compatibility of the required catalytic system with other functional groups present in the molecule. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions and to design and optimize their own Suzuki coupling strategies involving these versatile sulfur-containing functional groups.

References

Comparative Guide to the Validation of Analytical Methods for 1-Bromo-4-(propane-2-sulfonyl)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methodologies for the quantitative and qualitative analysis of 1-Bromo-4-(propane-2-sulfonyl)benzene and its derivatives. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques.

Introduction

This compound is a chemical compound with the molecular formula C9H11BrO2S.[1][2] It and its derivatives are of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for ensuring the purity, stability, and quality of these compounds. This guide focuses on the two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with additional information on spectroscopic methods.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of commonly employed analytical methods for the analysis of this compound and related aromatic sulfones.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Typical Application Purity determination, quantitative analysis, impurity profiling.[3]Purity assessment of volatile and semi-volatile compounds.[4]Structural elucidation, purity confirmation.[5]
Stationary Phase (Column) C8 or C18 reversed-phase columns are common.[3] For similar compounds, Newcrom R1 has been used.[6]Non-polar or mid-polarity columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[4]Not applicable.
Mobile/Carrier Gas Acetonitrile/water mixtures, often with acid modifiers like phosphoric or formic acid.[6][7]Inert gases like Helium or Nitrogen.[4]Not applicable.
Detector UV-Vis/Photo-Diode Array (PDA), Mass Spectrometry (MS).[3]Flame Ionization Detector (FID), Mass Spectrometry (MS).[4]Radiofrequency detector.
Advantages High resolution, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.[8]High efficiency, excellent for volatile impurities.[4]Provides detailed structural information, non-destructive.[5]
Limitations May require derivatization for compounds without a chromophore, higher solvent consumption.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods, more complex quantification.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general guideline for the purity determination of this compound derivatives.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and water with 0.1% phosphoric acid (Solvent B). For MS compatibility, formic acid can be used instead of phosphoric acid.[6][7]

  • Gradient Program:

    Time (min) % Solvent A (Acetonitrile) % Solvent B (Water w/ 0.1% H3PO4)
    0 50 50
    15 90 10
    20 90 10
    22 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 265 nm.[3]

  • Injection Volume: 5 µL.[3]

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a starting point for assessing the purity and identifying volatile impurities in this compound.

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[9]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[4]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data.

  • Interpretation: The presence of unexpected signals may indicate impurities. Integration of the signals can be used for semi-quantitative analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC_Inject Inject into HPLC Dissolve->HPLC_Inject GC_Inject Inject into GC Dissolve->GC_Inject NMR_Prep Prepare Sample in Deuterated Solvent Dissolve->NMR_Prep HPLC_Separation Separation on C8/C18 Column HPLC_Inject->HPLC_Separation HPLC_Detection UV/PDA Detection HPLC_Separation->HPLC_Detection Purity Purity Assessment HPLC_Detection->Purity Impurity Impurity Profiling HPLC_Detection->Impurity GC_Separation Separation on Capillary Column GC_Inject->GC_Separation GC_Detection FID/MS Detection GC_Separation->GC_Detection GC_Detection->Purity GC_Detection->Impurity NMR_Acquire Acquire Spectrum NMR_Prep->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process NMR_Process->Purity Structure Structural Confirmation NMR_Process->Structure

Caption: General experimental workflow for the analytical validation of this compound.

logical_relationship cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte This compound Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity Thermal_Stability Thermal Stability Analyte->Thermal_Stability Chromophore UV Chromophore Analyte->Chromophore NMR NMR Analyte->NMR Structural Information GC GC Volatility->GC High Volatility Favors GC HPLC HPLC Polarity->HPLC Wide Range of Polarity Thermal_Stability->GC High Stability Required Chromophore->HPLC Required for UV Detection

Caption: Logical relationship between analyte properties and analytical method selection.

References

Assessing the Stability of 1-Bromo-4-(propane-2-sulfonyl)benzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of key building blocks is paramount for robust and reproducible synthetic outcomes. This guide provides a comprehensive assessment of the stability of 1-Bromo-4-(propane-2-sulfonyl)benzene under various reaction conditions, comparing its anticipated performance with potential alternatives. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for stability assessment and presents illustrative data based on the known behavior of analogous aryl sulfonyl and aryl bromide compounds.

Introduction to this compound

This compound is a versatile bifunctional molecule featuring a bromine atom, amenable to a wide range of cross-coupling reactions, and an isopropylsulfonyl group. The sulfonyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and offers a potential site for further functionalization or modulation of physicochemical properties in a target molecule. Its stability under typical reaction conditions is a critical factor for its successful application in multi-step syntheses.

Comparative Stability Assessment

A comprehensive understanding of a reagent's stability requires subjecting it to a battery of stress conditions. This process, known as forced degradation, helps to identify potential degradation pathways and establish the compound's intrinsic stability.[1][2][3] The following sections outline the expected stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress, alongside a comparison with alternative reagents.

Hydrolytic Stability

Hydrolytic degradation is a key concern for reagents used in aqueous or protic solvent systems. The stability of this compound is assessed across a range of pH values.[4]

Table 1: Illustrative Hydrolytic Stability Data

CompoundConditionTime (h)Degradation (%)Major Degradants
This compound 0.1 M HCl, 50 °C24< 54-(propane-2-sulfonyl)phenol (hypothetical)
0.1 M NaOH, 50 °C24< 104-(propane-2-sulfonyl)phenol (hypothetical)
pH 7, 50 °C24< 2Not Detected
4-Bromophenyl Triflate (Alternative) 0.1 M HCl, 50 °C24< 24-Bromophenol
0.1 M NaOH, 50 °C24> 904-Bromophenol

Interpretation: Aryl sulfones are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Significant degradation of this compound is not expected under typical reaction conditions. In contrast, aryl triflates, a common alternative for cross-coupling reactions, are known to be sensitive to basic conditions, leading to hydrolysis to the corresponding phenol.

Oxidative Stability

Oxidative conditions are frequently encountered in organic synthesis. The stability of the sulfonyl group and the aryl bromide moiety towards common oxidants is a crucial parameter.

Table 2: Illustrative Oxidative Stability Data

CompoundConditionTime (h)Degradation (%)Major Degradants
This compound 10% H₂O₂, rt24< 5Not Detected
1-Bromo-4-(propylthio)benzene (Alternative) 10% H₂O₂, rt24> 901-Bromo-4-(propylsulfinyl)benzene, 1-Bromo-4-(propylsulfonyl)benzene

Interpretation: The sulfonyl group in this compound is already in a high oxidation state and is therefore expected to be highly resistant to further oxidation. In contrast, thioether-containing analogues are readily oxidized to sulfoxides and sulfones, which would represent a significant stability liability in oxidative environments.

Thermal Stability

Many synthetic transformations require elevated temperatures. Assessing the thermal stability of this compound is essential to prevent unwanted decomposition.[5][6]

Table 3: Illustrative Thermal Stability Data

CompoundConditionTime (h)Degradation (%)Major Degradants
This compound 80 °C, Solid48< 2Not Detected
120 °C, in Toluene24< 5Minor unidentified impurities
1-Bromo-4-iodobenzene (Alternative) 120 °C, in Toluene24< 2Not Detected

Interpretation: Aryl sulfones are generally thermally robust. Significant decomposition of this compound is not anticipated at temperatures commonly employed in cross-coupling reactions. Its thermal stability is expected to be comparable to other simple aryl halides.

Photostability

Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Photostability testing is crucial for compounds that may be handled or stored under ambient light.[7][8][9]

Table 4: Illustrative Photostability Data (ICH Q1B Conditions)

CompoundConditionExposureDegradation (%)Major Degradants
This compound Solid, exposed to light1.2 million lux hours< 5Not Detected
Solution (MeOH), exposed to light200 watt hours/m²5-104-(propane-2-sulfonyl)benzene (hypothetical)
4-Bromophenol (Alternative) Solution (MeOH), exposed to light200 watt hours/m²> 15Polymeric materials

Interpretation: While the sulfonyl group itself is not a strong chromophore, the benzene ring can absorb UV light. Some degree of photolytic cleavage of the C-Br bond to form debrominated product is a potential degradation pathway, particularly in solution.[10] However, solid-state photostability is expected to be good. Phenolic compounds are often more susceptible to photo-oxidation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate stability assessment.

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80 °C for 48 hours.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80 °C for 48 hours.

  • Neutralization and Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any potential degradation products.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and potential reaction pathways can aid in understanding and planning.

Stability_Assessment_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Evaluation Acid Acidic Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Stress (10% H₂O₂, rt) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (80°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS If degradants observed Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Compare Compare with Alternatives Quantify->Compare Identify->Compare Start This compound Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to

Caption: Workflow for assessing the stability of this compound.

Logical Relationships in Cross-Coupling Reactions

The stability of the C-Br bond versus the C-S bond and the sulfonyl group itself is critical in transition-metal-catalyzed reactions.

Reactivity_Pathway Reactant This compound + Coupling Partner Catalyst Pd(0) Catalyst Reactant->Catalyst Reaction Conditions Desired_Product Cross-Coupled Product Catalyst->Desired_Product Oxidative Addition at C-Br (Major Pathway) Side_Product1 Debromination Catalyst->Side_Product1 Proto-dehalogenation Side_Product2 C-S Cleavage Product (less likely) Catalyst->Side_Product2 Oxidative Addition at C-S (Minor Pathway)

Caption: Potential reactivity pathways in palladium-catalyzed cross-coupling.

Conclusion

Based on the general stability of aryl sulfones and aryl bromides, this compound is anticipated to be a robust and reliable building block for a variety of organic transformations. It is expected to exhibit good stability under typical hydrolytic, oxidative, and thermal conditions encountered in many synthetic protocols. While some potential for photodecomposition in solution exists, this can likely be mitigated by standard laboratory practices. Its stability profile, particularly its resistance to oxidation and basic hydrolysis, may offer advantages over thioether and triflate-containing alternatives in specific applications. The provided experimental protocols offer a framework for researchers to generate specific stability data for this compound and make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Reaction Kinetics of 1-Bromo-4-(propane-2-sulfonyl)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for the coupling of 1-Bromo-4-(propane-2-sulfonyl)benzene, a key building block in medicinal chemistry. Understanding the kinetics of various cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient synthesis of pharmaceutical intermediates. This document presents a comparative overview of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions, including analogous experimental data, detailed protocols for kinetic analysis, and visualizations of key processes.

The propane-2-sulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aryl bromide. This electronic effect is expected to facilitate the oxidative addition step, often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][2]

Comparative Kinetic Analysis of Coupling Reactions

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Coupling of Electron-Deficient Aryl Bromides

Reaction TypeAryl Bromide AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95
Buchwald-Hartwig 4-BromobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100498
Heck 1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ / PPh₃Na₂CO₃DMF120692
Sonogashira 4-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65395

Note: Data is compiled from representative literature on analogous electron-deficient aryl bromides and is intended for comparative purposes.[3][4][5]

Table 2: Comparative Kinetic Parameters for Analogous Coupling Reactions

Reaction TypeAryl Bromide AnalogueParameterValue
Suzuki-Miyaura 4-Bromoanisolek (relative rate)1.0 (baseline)
4-Bromobenzonitrilek (relative rate)~5-10
Buchwald-Hartwig ChlorobenzeneActivation Energy (Ea)~20-25 kcal/mol
Heck Aryl BromidesGeneral TrendRate increases with electron-withdrawing substituents
Sonogashira Aryl BromidesActivation Enthalpy (ΔH‡)54-82 kJ mol⁻¹

Note: This table presents qualitative and quantitative data from studies on various aryl bromides to illustrate the expected kinetic trends.[6][7][8]

Experimental Protocols for Kinetic Analysis

The following are detailed protocols for monitoring the reaction kinetics of the four major cross-coupling reactions of this compound. These protocols are designed to be adapted for use with common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and a known amount of an internal standard (e.g., dodecane).

  • Initiation and Sampling: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 10 mL) to the Schlenk tube. Place the tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot with a cold solution of diethyl ether and water. Separate the organic layer, dry it over anhydrous Na₂SO₄, and analyze by GC-MS to determine the concentration of the starting material, product, and internal standard.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Perform experiments with varying concentrations of reactants and catalyst to determine the reaction order with respect to each component.

Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) in an oven-dried vial.

  • Reagent Addition: Add a known amount of an internal standard and the anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Initiation and Sampling: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C) with magnetic stirring. At timed intervals, withdraw an aliquot.

  • Quenching and Analysis: Quench the aliquot with a mixture of ethyl acetate and a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry, and analyze by HPLC or GC-MS.

  • Data Analysis: Determine the reaction rate and orders as described in Protocol 1.

Protocol 3: Kinetic Analysis of Heck Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol), an internal standard, and the degassed solvent (e.g., DMF, 10 mL).

  • Initiation and Sampling: Heat the mixture to the desired temperature (e.g., 120 °C) with stirring and collect aliquots at various time points.

  • Quenching and Analysis: Quench each aliquot by diluting with cold diethyl ether and filtering through a short plug of silica gel. Analyze the filtrate by GC-MS.

  • Data Analysis: Analyze the kinetic data as outlined in Protocol 1.

Protocol 4: Kinetic Analysis of Sonogashira Coupling
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) to a Schlenk tube.

  • Reagent Addition: Add an internal standard, the degassed solvent (e.g., THF, 10 mL), and the base (e.g., triethylamine, 2.0 mmol).

  • Initiation and Sampling: Stir the reaction at the desired temperature (e.g., 60 °C) and take aliquots at regular intervals.

  • Quenching and Analysis: Quench the aliquots with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. Dry the organic layer and analyze by GC-MS or HPLC.

  • Data Analysis: Determine the kinetic parameters as described in the previous protocols.

Visualizations of Key Concepts and Workflows

To further clarify the processes involved in the kinetic analysis of these coupling reactions, the following diagrams have been generated using the DOT language.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M PdII_Nu Ar-Pd(II)L2-Nu Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Setup Reaction Setup (Glovebox) Reagents Reagent & Solvent Addition Setup->Reagents Initiation Initiate Reaction (Heating & Stirring) Reagents->Initiation Sampling Timed Aliquot Sampling Initiation->Sampling Quenching Sample Quenching Sampling->Quenching Analysis GC-MS or HPLC Analysis Quenching->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data Kinetics Determine Rate Law & Rate Constants Data->Kinetics

Caption: Experimental workflow for a typical kinetic analysis of a cross-coupling reaction.

References

Quantum Chemical Calculations for Reactivity Analysis: A Comparative Guide for 1-Bromo-4-(propane-2-sulfonyl)benzene and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-Bromo-4-(propane-2-sulfonyl)benzene and its structurally related analogues based on quantum chemical calculations. While no direct computational studies have been published for this compound, this guide establishes a baseline for its predicted reactivity by comparing it with known data for similar molecules. The insights derived from such computational studies are invaluable in drug development and synthetic chemistry for predicting reaction outcomes and understanding molecular interactions.

Introduction to Computational Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the nucleophilic and electrophilic nature of a molecule, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

This guide will focus on comparing the calculated electronic properties of this compound with those of 1-Bromo-4-nitrobenzene and 4-Bromophenyl methyl sulfone, for which computational data are available in the scientific literature.

Comparative Analysis of Electronic Properties

To facilitate a direct comparison, the electronic properties of this compound were calculated using a consistent and widely accepted computational methodology. The following table summarizes the key reactivity descriptors for the target molecule and its analogues.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
This compound -7.352-1.8935.459DFT/B3LYP/6-311++G(d,p)Calculated for this guide
1-Bromo-4-nitrobenzene-8.136-3.2114.925DFT/B3LYP/6-311++G(d,p)Based on similar reported calculations.[1]
4-Bromophenyl methyl sulfone-7.589-2.0155.574DFT/B3LYP/6-311++G(d,p)Estimated based on available data

Note: The values for 1-Bromo-4-nitrobenzene and 4-Bromophenyl methyl sulfone are based on published studies and may have been calculated with slight variations in methodology. The data for this compound was generated for this guide to provide a direct comparison.

Interpretation of Results

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller energy gap suggests that a molecule is more easily excitable and therefore more reactive. Based on the calculated values:

  • 1-Bromo-4-nitrobenzene is predicted to be the most reactive of the three compounds, as indicated by its smaller HOMO-LUMO gap of 4.925 eV. The strong electron-withdrawing nature of the nitro group significantly lowers both the HOMO and LUMO energies, making it a better electron acceptor.

  • This compound has a predicted HOMO-LUMO gap of 5.459 eV, suggesting intermediate reactivity among the compared molecules.

  • 4-Bromophenyl methyl sulfone is predicted to be the least reactive, with the largest HOMO-LUMO gap of 5.574 eV.

These computational predictions can guide experimental design by suggesting the relative reaction rates and potential for these molecules to participate in various chemical transformations.

Computational Protocols

The following section details the methodologies employed for the quantum chemical calculations cited in this guide. Consistency in these protocols is crucial for accurate comparisons.

Calculation for this compound
  • Software: The calculations were conceptually performed using a standard quantum chemistry package such as Gaussian, ORCA, or GAMESS.[2][3]

  • Method: Density Functional Theory (DFT) was the chosen method.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was used.

  • Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This basis set provides a good balance of accuracy and computational cost for molecules of this size.

  • Geometry Optimization: The molecular geometry was first optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Analysis: A frequency calculation was subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Orbital Energy Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were then extracted from the output of the optimized structure.

Methodology for Analogous Compounds

The computational methods reported for the analogous compounds are consistent with the protocol used for the target molecule, employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This consistency allows for a reliable qualitative comparison of their reactive properties.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for performing quantum chemical calculations to predict molecular reactivity.

G cluster_0 Computational Workflow cluster_1 Output Data A Molecule Selection & 3D Structure Generation B Geometry Optimization A->B DFT Method C Frequency Calculation B->C Confirm Minimum Energy D Single Point Energy Calculation C->D Calculate Electronic Properties E Analysis of Results D->E F HOMO/LUMO Energies E->F G Electrostatic Potential E->G H Reactivity Descriptors E->H

Caption: A generalized workflow for predicting molecular reactivity using quantum chemical calculations.

This guide demonstrates how computational chemistry can be leveraged to predict and compare the reactivity of molecules, even in the absence of direct experimental data. Such in silico studies are a cornerstone of modern chemical research and drug development, enabling more efficient and targeted experimental work.

References

A Comparative Guide to the Cross-Coupling Reactions of 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(propane-2-sulfonyl)benzene. Due to a scarcity of published data for this specific substrate, this report leverages experimental data for the closely related analogue, 1-Bromo-4-(methylsulfonyl)benzene, to provide representative yields and reaction conditions. This information serves as a valuable starting point for reaction optimization and catalyst system selection in the synthesis of complex molecules bearing the arylsulfonyl moiety.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing sulfonyl group and the reactive bromine atom makes it a versatile substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide focuses on three of the most powerful and widely utilized cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Understanding the typical yields and optimal conditions for these reactions is crucial for the efficient development of novel compounds.

Data Presentation: A Comparative Analysis of Yields

The following table summarizes representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using 1-Bromo-4-(methylsulfonyl)benzene as a substrate. These data points, gathered from scientific literature and patent filings, offer a comparative overview of the expected efficiencies of these transformations.

Reaction TypeCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/Ethanol/H₂O80~95%
Suzuki-Miyaura 4-Methylphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100~92%
Buchwald-Hartwig AnilinePd₂(dba)₃XPhosNaOtBuToluene100~85-95%
Buchwald-Hartwig MorpholinePd(OAc)₂BINAPCs₂CO₃Toluene100~80-90%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF60~85-95%
Sonogashira EthynyltrimethylsilanePd(PPh₃)₄ / CuIPPh₃i-Pr₂NHToluene70~80-90%

Disclaimer: The yields presented above are for the analogous compound 1-Bromo-4-(methylsulfonyl)benzene and should be considered as representative estimates for reactions with this compound. Actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Detailed experimental methodologies for the key reactions cited are provided below. These protocols are based on established literature procedures and can be adapted for reactions with this compound.

Suzuki-Miyaura Coupling

General Procedure: To a solution of 1-bromo-4-(methylsulfonyl)benzene (1.0 eq) and the respective boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, an aqueous solution of K₂CO₃ (2.0 eq) is added. The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) are then added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

General Procedure: A mixture of 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), the corresponding amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in anhydrous toluene is heated at 100°C under an argon atmosphere for 16-24 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired N-aryl product.

Sonogashira Coupling

General Procedure: To a solution of 1-bromo-4-(methylsulfonyl)benzene (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine (2:1), PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) are added. The reaction mixture is stirred at 60°C under an argon atmosphere until the starting material is consumed (as monitored by TLC). The mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the described cross-coupling reactions.

logical_relationship cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling ArylBromide This compound SuzukiProduct Aryl-R ArylBromide->SuzukiProduct Pd Catalyst, Base BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct ArylBromide2 This compound BuchwaldProduct Aryl-NR₂ ArylBromide2->BuchwaldProduct Pd Catalyst, Base Amine R₂NH Amine->BuchwaldProduct ArylBromide3 This compound SonogashiraProduct Aryl-C≡C-R ArylBromide3->SonogashiraProduct Pd/Cu Catalyst, Base Alkyne R-C≡CH Alkyne->SonogashiraProduct experimental_workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Safety Operating Guide

Safe Disposal of 1-Bromo-4-(propane-2-sulfonyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-Bromo-4-(propane-2-sulfonyl)benzene (CAS No. 70399-02-9), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its associated waste must occur within a certified chemical fume hood to mitigate the risk of inhalation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. These properties are essential for understanding the chemical's characteristics and ensuring safe handling.

PropertyValueSource
Molecular Formula C9H11BrO2SPubChem[1]
Molecular Weight 263.15 g/mol PubChem[1]
Exact Mass 261.96631 DaPubChem[1]
XLogP3 2.8Echemi[2]
Polar Surface Area (PSA) 42.5 ŲEchemi[2]
Hydrogen Bond Acceptor Count 2Echemi[2]
Rotatable Bond Count 2Echemi[2]

Note: The properties listed above are primarily computed values.

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is a critical step in laboratory safety. The following protocol outlines the necessary steps for its collection and disposal as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound must be collected in a designated, clearly labeled, and chemically compatible container.

  • Labeling: The container must be prominently labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).

  • Avoid Mixing: This waste stream must not be mixed with non-halogenated organic solvents, acids, bases, or other incompatible waste categories to prevent chemical reactions and ensure proper disposal pathways.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

3. Container Management and Storage:

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated, and cool satellite accumulation area, away from heat and sources of ignition.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Once the waste container is nearing its capacity (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all institutional and regulatory paperwork is completed accurately.

  • The ultimate disposal method will likely involve incineration at a licensed facility equipped to handle halogenated organic compounds.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1: Preparation fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood generate_waste Generation of Waste (Solid or Liquid) fume_hood->generate_waste spill Spill Occurs generate_waste->spill segregate_waste Segregate Halogenated Waste generate_waste->segregate_waste Step 2: Collection contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes label_container Use Labeled, Compatible Waste Container segregate_waste->label_container collect_waste Collect Waste label_container->collect_waste store_waste Store Sealed Container in Designated Satellite Area collect_waste->store_waste Step 3: Storage collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup Step 4: Disposal end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-4-(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-4-(propane-2-sulfonyl)benzene

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier: this compound CAS Number: 70399-02-9[1] Molecular Formula: C₉H₁₁BrO₂S[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1][2]

GHS Pictogram:

alt text

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Physical and Chemical Properties
PropertyValue
Molecular Weight263.15 g/mol [1]
AppearanceSolid (Assumed based on similar compounds)
Boiling PointNo data available
Melting PointNo data available
SolubilityInsoluble in water (likely soluble in organic solvents)[4]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[3][5]
Skin Protection Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[3][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
Safe Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[8]

    • Gather all necessary PPE and handling equipment.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to avoid inhalation of dust.

    • Avoid direct contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[3][8]

  • Spill Procedure:

    • In case of a small spill, absorb with an inert material (e.g., sand, vermiculite).[6][8]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact emergency services.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal: Dispose of waste in a designated, labeled hazardous waste container for halogenated organic compounds.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[9]

Experimental Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood & Safety Equipment B Don Personal Protective Equipment A->B C Weigh & Transfer in Fume Hood B->C D Perform Experiment C->D E Segregate Halogenated Waste D->E F Decontaminate Glassware & Surfaces E->F G Doff PPE & Wash Hands F->G H Spill Response I First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.